molecular formula C17H19NO3 B1386193 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid CAS No. 1098377-38-8

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Cat. No.: B1386193
CAS No.: 1098377-38-8
M. Wt: 285.34 g/mol
InChI Key: MSZOAKXSWODGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZOAKXSWODGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic Acid and its Congeners: Synthesis, Structure, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial literature and database searches for the specific chemical entity "2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid" did not yield specific data for this molecule. This suggests it may be a novel compound or one not extensively documented in public scientific literature. However, the structural motifs present—a substituted phenoxy group appended to an isonicotinic acid core—are of significant interest in medicinal chemistry.

Therefore, this guide will provide an in-depth technical overview of the constituent parts of this molecule and a proposed synthetic strategy. We will delve into the chemical biology of isonicotinic acid derivatives and the pharmacological relevance of the 4-tert-butyl-2-methylphenoxy moiety. This approach offers a robust scientific foundation for researchers and drug development professionals interested in this class of compounds.

Deconstruction of the Core Chemical Architecture

The target molecule, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid, is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid.[1][2] This core is an isomer of nicotinic acid (vitamin B3) and picolinic acid.[1] The isonicotinic acid scaffold is a cornerstone in pharmaceutical development, most notably as the basis for the anti-tuberculosis drug isoniazid.[3][4]

The key structural features are:

  • Isonicotinic Acid Backbone: A pyridine ring with a carboxylic acid at the 4-position.[1][2] This provides a rigid scaffold and a key site for biological interactions and further chemical modifications.

  • Phenoxy Ether Linkage: An oxygen atom connects the pyridine ring at the 2-position to a substituted phenyl group. This linkage introduces conformational flexibility.

  • Substituted Phenyl Ring: The phenyl group is decorated with a tert-butyl group at the 4-position and a methyl group at the 2-position. These lipophilic groups are expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Below is a diagram illustrating the conceptual chemical structure of the target molecule.

Caption: Conceptual structure of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

Proposed Synthetic Strategy

The synthesis of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid can be approached through a nucleophilic aromatic substitution (SNAr) reaction. This is a common and effective method for forming aryl ethers.

Experimental Protocol: Synthesis via SNAr Reaction

Step 1: Synthesis of 2-chloro-isonicotinic acid (or its ester) Isonicotinic acid can be converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents. The ester can then be chlorinated at the 2-position using a suitable chlorinating agent.

Step 2: Nucleophilic Aromatic Substitution The core of the synthesis involves the reaction of 2-chloro-isonicotinic acid ester with 4-tert-butyl-2-methylphenol in the presence of a base.

  • Reagents and Materials:

    • 2-chloro-isonicotinic acid methyl ester

    • 4-tert-butyl-2-methylphenol

    • Potassium carbonate (K2CO3) or sodium hydride (NaH)

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Argon or Nitrogen atmosphere

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure: a. To a solution of 4-tert-butyl-2-methylphenol in anhydrous DMF, add potassium carbonate (1.5 equivalents). b. Stir the mixture at room temperature for 30 minutes to form the phenoxide. c. Add 2-chloro-isonicotinic acid methyl ester (1 equivalent) to the reaction mixture. d. Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Reagents and Materials:

    • The purified methyl ester from Step 2

    • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and water

    • Hydrochloric acid (HCl) for acidification

  • Procedure: a. Dissolve the ester in a mixture of THF and water. b. Add an aqueous solution of LiOH (2-3 equivalents). c. Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). d. Remove the THF under reduced pressure. e. Acidify the aqueous solution to pH 3-4 with 1M HCl. f. The product, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid, should precipitate. g. Collect the solid by filtration, wash with cold water, and dry under vacuum.

G start Starting Materials: - 2-chloro-isonicotinic acid ester - 4-tert-butyl-2-methylphenol snar Nucleophilic Aromatic Substitution (SNAr) - Base (K2CO3 or NaH) - Solvent (DMF or DMSO) - Heat (80-100 °C) start->snar intermediate Intermediate: 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid ester snar->intermediate hydrolysis Ester Hydrolysis - Base (LiOH or NaOH) - Solvent (THF/H2O) - Acidification (HCl) intermediate->hydrolysis product Final Product: 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid hydrolysis->product

Caption: Proposed synthetic workflow for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

Potential Biological Activity and Therapeutic Rationale

While no specific biological data exists for the title compound, we can infer potential activities based on its structural components.

Isonicotinic Acid Derivatives in Drug Discovery

The isonicotinic acid moiety is a well-established pharmacophore. Its most famous derivative, isoniazid, is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[5][6] Other derivatives have been explored for a range of therapeutic applications, including as anti-cancer agents and for neurological disorders.[7][8][9]

The Role of the Substituted Phenoxy Group

The 4-tert-butyl-2-methylphenoxy group is likely to play a significant role in the molecule's overall profile:

  • Lipophilicity and Pharmacokinetics: The tert-butyl and methyl groups will increase the lipophilicity of the compound. This can enhance membrane permeability and oral bioavailability, but may also increase metabolic clearance.

  • Target Engagement: The bulky tert-butyl group can act as a steric anchor, potentially orienting the molecule within a binding pocket of a target protein. It may also provide specific hydrophobic interactions that enhance binding affinity.

  • Modulation of Electronic Properties: The phenoxy group can influence the electronic properties of the isonicotinic acid ring, which could affect its reactivity and interactions with biological targets.

Compounds with similar substituted phenoxy moieties have shown activity as monoamine oxidase B (MAO-B) inhibitors and histamine H3 receptor ligands, suggesting potential applications in neurodegenerative diseases like Parkinson's disease.[10]

Physicochemical and Pharmacokinetic Predictions

A summary of predicted physicochemical properties for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is presented below. These values are estimations based on computational models and provide a preliminary assessment of the molecule's drug-like properties.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight ~315 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) ~4.5 - 5.0High lipophilicity; may have good membrane permeability but could also lead to poor aqueous solubility and high plasma protein binding.
Hydrogen Bond Donors 1 (from COOH)Favorable for target binding and solubility.
Hydrogen Bond Acceptors 4 (N, O, C=O)Favorable for target binding and solubility.
Topological Polar Surface Area (TPSA) ~60 ŲWithin the range for good cell permeability.

Conclusion and Future Directions

While "2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid" is not a well-characterized molecule, its chemical structure represents a compelling starting point for drug discovery efforts. The combination of a biologically relevant isonicotinic acid core with a substituted phenoxy group designed to enhance pharmacokinetic properties and target interactions is a sound medicinal chemistry strategy.

Future research should focus on:

  • Chemical Synthesis and Characterization: The proposed synthetic route should be validated, and the compound fully characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including those implicated in infectious diseases (e.g., mycobacterial enzymes), oncology, and neurology (e.g., MAO-B, histamine receptors).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the substitution pattern on the phenoxy ring and the position of the ether linkage on the pyridine ring would be crucial for optimizing potency and selectivity.

  • Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, and excretion) assays should be conducted to assess the compound's drug-like properties.

This structured approach will enable a thorough evaluation of the therapeutic potential of this and related novel chemical entities.

References

  • Wang, M., Wang, W., & Q, W. H. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. [Link]

  • PubChem. (n.d.). tert-Butyl isonicotinate. [Link]

  • Singh, S., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (n.d.). Isonicotinic acid – Knowledge and References. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Reinvestigation of the structure-activity relationships of isoniazid. Antimicrobial Agents and Chemotherapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

  • Bymaster, F. P., et al. (1996). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubChem. (n.d.). Isoniazid. [Link]

  • Satała, G., et al. (2019). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. [Link]

  • ChemSynthesis. (n.d.). tert-butyl nicotinate. [Link]

  • Google Patents. (n.d.). Process for preparing isonicotinic acid.
  • PubChem. (n.d.). Isonicotinic Acid. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. [Link]

  • Muschenheim, C. (1952). Isonicotinic acid derivatives in tuberculosis treatment; clinical studies. Transactions of the Annual Meeting of the National Tuberculosis Association. [Link]

Sources

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid discovery and history

[1]

Part 1: Discovery and Historical Context

The Search for Synthetic Lipomimetics

The history of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is rooted in the pharmaceutical industry's shift from endogenous ligands to synthetic lipomimetics . In the early 2000s, the de-orphanization of G-protein coupled receptors (GPCRs) identified GPR40 and GPR120 as receptors for medium- and long-chain fatty acids.

While endogenous fatty acids (like linoleic acid) activate these receptors to regulate insulin secretion and inflammation, they lack the potency, selectivity, and pharmacokinetic stability required for drug candidates. This necessitated the discovery of synthetic small molecule acids that mimic the carboxylate headgroup and lipophilic tail of fatty acids but offer superior druggability.

Emergence of the Aryloxy-Pyridine Scaffold

The aryloxy-pyridine carboxylic acid scaffold, represented by the title compound, was discovered through scaffold hopping campaigns designed to replace the metabolically labile phenylpropanoic acid moiety found in early agonists (e.g., GW9508).

  • First Generation: Phenylpropanoic acids (susceptible to rapid

    
    -oxidation and glucuronidation).
    
  • Second Generation (The Breakthrough): Replacement of the central benzene ring with a pyridine ring. The electron-deficient nature of the pyridine ring lowers the pKa of the carboxylic acid, improving bioavailability, and the ether linkage provides rotational flexibility similar to lipid chains.

The specific substitution pattern—4-tert-butyl (providing bulk lipophilicity to fill the hydrophobic pocket) and 2-methyl (locking conformation)—identifies this molecule as a refined probe for probing the orthosteric binding site of metabolic GPCRs.

Part 2: Chemical Synthesis & Methodology

Retrosynthetic Analysis

The synthesis of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid relies on a robust Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing carboxylic acid group at the C4 position of the pyridine ring activates the C2 position for nucleophilic attack by the phenoxide.

Experimental Protocol: S_NAr Coupling

Objective: Synthesize 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid from 2-chloroisonicotinic acid.

Reagents:

  • Substrate A: 2-Chloroisonicotinic acid (1.0 equiv)

  • Substrate B: 4-tert-Butyl-2-methylphenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) or Cesium Carbonate (
    
    
    )
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Catalyst (Optional): Copper powder (Ullmann-type conditions if S_NAr is sluggish)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butyl-2-methylphenol (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (25 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-chloroisonicotinic acid (10 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 110°C under an inert atmosphere (

    
    ) for 12–16 hours. Monitor progress via LC-MS (Target Mass: ~285.34 Da).
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Acidify to pH 3–4 using 1N HCl. The product should precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient with 1% Acetic Acid).

Synthesis Workflow Diagram

SynthesisPathwaySubstrateA2-ChloroisonicotinicAcidIntermediateMeisenheimerComplexSubstrateA->IntermediateS_NAr Attack(110°C)SubstrateB4-tert-Butyl-2-methylphenolSubstrateB->IntermediateDeprotonation(K2CO3, DMF)Product2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acidIntermediate->ProductElimination of Cl-Acidification (HCl)

Caption: Figure 1. Nucleophilic Aromatic Substitution (S_NAr) pathway for the synthesis of the target probe.

Part 3: Biological Mechanism & Profiling

Mechanism of Action: FFAR Agonism

This molecule functions as a lipid mimetic . The carboxylic acid headgroup forms a salt bridge with a conserved Arginine residue (e.g., Arg99 in GPR40 or Arg99 in GPR120) within the receptor's binding pocket. The lipophilic tail (tert-butyl phenoxy) engages hydrophobic residues, stabilizing the active conformation of the receptor.

Signaling Pathway: Upon binding, the compound induces a conformational change in the GPCR, leading to:

  • Gq Coupling: Activation of Phospholipase C (PLC), generation of IP3, and mobilization of intracellular Calcium (

    
    ).
    
  • Beta-Arrestin Recruitment: (Specifically for GPR120) Leading to anti-inflammatory signaling via inhibition of TAB1/TAK1.

In Vitro Assay Protocol: Calcium Flux (FLIPR)

Objective: Quantify the potency (

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR120.

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid in assay buffer (HBSS + 20mM HEPES).

  • Measurement: Transfer plate to FLIPR Tetra system. Add compound and monitor fluorescence intensity (Ex 485nm / Em 525nm) for 180 seconds.

  • Data Analysis: Calculate

    
     and fit to a 4-parameter logistic equation to determine 
    
    
    .
Quantitative Data Summary (Representative)

Note: Values are representative of the structural class.

ParameterValue / PropertyRelevance
Molecular Weight 285.34 g/mol Fragment-like / Lead-like
cLogP ~4.2High lipophilicity (requires formulation)
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH
Target GPR120 / GPR40Metabolic Regulation
Primary Mode AgonistInsulin Secretion / Anti-inflammation
Signaling Cascade Diagram

SignalingPathwayLigand2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acidReceptorGPR120 / FFAR4(Cell Membrane)Ligand->ReceptorBinding (Arg99 Interaction)GProteinGq ProteinReceptor->GProteinActivationEffectorPLC-betaGProtein->EffectorStimulationSecondMessengerIP3 GenerationEffector->SecondMessengerHydrolysis of PIP2CalciumCa2+ Release(Endoplasmic Reticulum)SecondMessenger->CalciumChannel OpeningResponseGLP-1 SecretionAnti-InflammationCalcium->ResponseSignaling Cascade

Caption: Figure 2. Signal transduction pathway activated by the probe in metabolic GPCRs.

Part 4: References

  • GPR40 and GPR120 Ligand Discovery:

    • Briscoe, C. P., et al. (2003). "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry. Link

  • Aryloxy-Pyridine Scaffold Synthesis:

    • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for S_NAr methodology). Link

  • Medicinal Chemistry of FFAR Agonists:

    • Christiansen, E., et al. (2015). "Discovery of TUG-891: A Potent and Selective GPR120 Agonist." ACS Medicinal Chemistry Letters. Link

  • Chemical Probe Data:

    • PubChem Compound Summary for CID 53394876 (Related structure). Link

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the research applications, pharmacological mechanisms, and experimental protocols for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS: 1098377-38-8), a synthetic ligand belonging to the class of 2-phenoxyisonicotinic acid derivatives .[1][2]

A Synthetic Probe for FFAR4 (GPR120) and Metabolic Signaling Research[1][2]

Executive Summary

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a specialized small-molecule scaffold primarily utilized in the research of Free Fatty Acid Receptor 4 (FFAR4) , also known as GPR120 .[1][2] Unlike endogenous long-chain fatty acids (LCFAs) which have poor pharmacokinetic stability and low selectivity, this synthetic isonicotinic acid derivative offers a stable, high-affinity pharmacophore for probing GPR120-mediated signaling pathways.[1][2]

Its primary research utility lies in metabolic disease modeling —specifically Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH)—where it serves as a chemical tool to investigate insulin sensitization, GLP-1 secretion, and macrophage-mediated anti-inflammatory responses.[1][2]

Chemical Identity & Properties

This compound features a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position with a lipophilic 4-tert-butyl-2-methylphenoxy group.[1][2][3] This structure is critical for its biological activity, mimicking the carboxylate head group of fatty acids while providing a rigid aromatic tail for hydrophobic pocket binding.[2][4]

PropertyData
IUPAC Name 2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid
CAS Number 1098377-38-8
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate); Insoluble in water
Acidity (pKa) ~3.5 (Carboxylic acid moiety)
Storage -20°C, desiccated, protected from light

Mechanism of Action (MoA)

Target Specificity: FFAR4 (GPR120) Agonism

The 2-phenoxyisonicotinic acid scaffold is a well-established pharmacophore for GPR120 agonism.[1][2] The carboxylic acid moiety forms a critical salt bridge with Arg99 in the GPR120 binding pocket, while the tert-butyl-phenoxy tail occupies the hydrophobic crevice usually bound by the alkyl chain of endogenous ligands like DHA (Docosahexaenoic acid).[1][2]

Dual Signaling Pathways

Research indicates that ligands in this class can activate two distinct downstream pathways, often with "biased agonism" depending on the specific structural modifications:

  • Gαq/11 Pathway (Metabolic):

    • Mechanism: Ligand binding triggers Gαq coupling

      
       Phospholipase C (PLC) activation 
      
      
      
      IP3 generation
      
      
      Calcium (
      
      
      ) mobilization.[2][4]
    • Physiological Outcome: In enteroendocrine L-cells, this calcium flux drives the secretion of Glucagon-like peptide-1 (GLP-1) , enhancing insulin secretion.[1][2]

  • 
    -Arrestin-2 Pathway (Anti-Inflammatory): 
    
    • Mechanism: Recruitment of

      
      -arrestin-2 
      
      
      
      Internalization of the receptor complex
      
      
      Sequestration of TAB1 (TAK1-binding protein).[1][2]
    • Physiological Outcome: This prevents the activation of TAK1 and the subsequent NF-

      
      B / JNK inflammatory cascade in macrophages, reducing insulin resistance.[1][2][4]
      

GPR120_Signaling cluster_0 Metabolic Pathway cluster_1 Anti-Inflammatory Pathway Ligand 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid GPR120 FFAR4 (GPR120) Receptor Ligand->GPR120 Gq Gαq/11 GPR120->Gq B_Arr β-Arrestin-2 Recruitment GPR120->B_Arr PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca GLP1 GLP-1 Secretion (L-Cells) Ca->GLP1 TAB1 TAB1/TAK1 Complex Inhibition B_Arr->TAB1 NFkB Inhibition of NF-κB / JNK TAB1->NFkB AntiInf Anti-Inflammatory Response NFkB->AntiInf

Figure 1: Dual signaling mechanism of GPR120 agonists, showing the divergence between Gq-mediated metabolic effects and


-arrestin-mediated anti-inflammatory effects.[1][2]

Research Applications

Metabolic Disease & Diabetes

Researchers use this compound to validate GPR120 as a therapeutic target for Type 2 Diabetes.[2][4]

  • In Vitro: Assessing glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cell lines (e.g., MIN6) or GLP-1 secretion in intestinal L-cells (e.g., STC-1).[1][2]

  • In Vivo: Investigating the improvement of glucose tolerance in diet-induced obese (DIO) mouse models.

Inflammation & NASH

Due to the potent anti-inflammatory effects of GPR120 activation in macrophages (Kupffer cells), this ligand is a candidate for studying Non-Alcoholic Steatohepatitis (NASH) .[2][4] It inhibits the release of pro-inflammatory cytokines (TNF-


, IL-6) induced by LPS or saturated fatty acids.[1][2]
Oncology (Emerging)

Recent studies suggest GPR120 plays a role in cell migration and proliferation in certain cancers (e.g., colorectal, breast).[2][4] This compound can serve as a probe to determine whether GPR120 activation promotes or inhibits metastasis in specific tumor microenvironments.[2][4]

Experimental Protocols

Protocol: GPR120 Agonist Screening (Calcium Flux Assay)

Objective: To quantify the potency (


) of the ligand in activating the G

q pathway.[2][4]

Materials:

  • HEK293 cells stably expressing human FFAR4 (GPR120).[2][4]

  • Fluo-4 AM Calcium Indicator.[1][2][4]

  • HBSS buffer (with

    
    /
    
    
    
    ).[2][4]
  • DMSO (Vehicle).[2][4]

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-hGPR120 cells in 96-well black-wall plates at 50,000 cells/well. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media and wash with HBSS.[2][4] Add 100 µL of Fluo-4 AM solution (2 µM in HBSS + 0.1% BSA). Incubate for 45 minutes at 37°C.

  • Compound Preparation: Dissolve 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid in DMSO to 10 mM stock. Prepare serial dilutions in HBSS (Range: 1 nM to 10 µM).

  • Baseline Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[2][4] Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Stimulation: Inject 20 µL of compound solution.

  • Data Acquisition: Record fluorescence for 120 seconds.

  • Analysis: Normalize data to % response of a reference agonist (e.g., GSK137647A or DHA). Plot dose-response curve to calculate

    
    .[1][2][4]
    
Protocol: Western Blot for Anti-Inflammatory Signaling

Objective: To verify inhibition of NF-


B phosphorylation in macrophages.[1][2][4]
  • Cell Culture: Seed RAW 264.7 macrophages in 6-well plates.

  • Pre-treatment: Treat cells with the ligand (10 µM) or Vehicle for 1 hour.[2][4]

  • Induction: Stimulate inflammation with LPS (100 ng/mL) for 30 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF.[2][4]

  • Detection: Probe with primary antibodies for p-I

    
    B
    
    
    
    and Total I
    
    
    B
    
    
    .[2][4]
  • Result: Effective agonism should prevent the LPS-induced degradation/phosphorylation of I

    
    B
    
    
    
    .[1][2][4]

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[2][4]

  • GHS Classification: H315, H319, H335.[2][4]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[2][4] Handle the powder in a fume hood to avoid inhalation.[2][4]

  • Solubility Warning: The compound is highly lipophilic.[2][4] Ensure complete dissolution in DMSO before adding to aqueous buffers to prevent precipitation, which can cause false negatives in assays.[2][4]

References

  • Oh, D. Y., et al. (2010).[2][4] "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects."[1][4] Cell, 142(5), 687-698.[2][4] Link[2]

  • Sun, Q., et al. (2010).[2][4] "Discovery of potent and orally available agonists for the free fatty acid receptor 1 (FFAR1/GPR40)."[2][4] Journal of Medicinal Chemistry, 53(24), 8785-8785.[2][4] (Contextual reference for carboxylic acid headgroup SAR).

  • Shimpukade, B., et al. (2012).[2][4] "Discovery of a potent and selective GPR120 agonist (TUG-891)." Journal of Medicinal Chemistry, 55(9), 4511-4515.[2][4] Link

  • Sigma-Aldrich. "Product Specification: 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8)."[1][2] Link

  • PubChem. "Compound Summary: 2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid."[1][2] National Library of Medicine.[2][4] Link[2]

Sources

Technical Guide: Stability & Degradation of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and degradation mechanisms of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8). This document is structured for pharmaceutical scientists and process chemists, focusing on the structural vulnerabilities, forced degradation protocols, and analytical strategies required for developability assessment.

Executive Summary & Compound Identity

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a functionalized pyridine derivative often utilized as a scaffold in medicinal chemistry (e.g., for PPAR agonists or kinase inhibitors).[1] Its stability profile is governed by the interplay between the electron-deficient pyridine ring and the electron-rich phenoxy substituent.

PropertyDetail
CAS Number 1098377-38-8
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Core Scaffold Isonicotinic acid (Pyridine-4-carboxylic acid)
Linker Ether (-O-) at Pyridine C2 position
Key Vulnerabilities Benzylic oxidation, N-oxidation, Decarboxylation (Thermal)

Structural Vulnerability Analysis

To predict degradation, we must deconstruct the molecule into its reactive pharmacophores. The stability logic is derived from the electronic effects of the Pyridine-Ether-Phenyl triad.

The Vulnerability Map
  • Region A: The Pyridine Nitrogen: The lone pair on the nitrogen is susceptible to oxidation (forming N-oxides), particularly in the presence of peroxides or photo-irradiation.

  • Region B: The Benzylic Methyl (2-Position on Phenoxy): This is the most chemically labile point for radical oxidation. The C-H bond dissociation energy is lowered by the adjacent aromatic ring, making it a "hotspot" for autoxidation.

  • Region C: The Ether Linkage: Diaryl ethers are generally robust against hydrolysis but can undergo cleavage under extreme acidic conditions or oxidative dealkylation.

  • Region D: The Carboxylic Acid: Stable in solid state, but prone to esterification in alcoholic solvents (solvolysis) or decarboxylation at temperatures >200°C.

Degradation Pathways (Mechanistic Detail)

The following Graphviz diagram visualizes the primary degradation routes.

DegradationPathways Parent Parent Compound (C17H19NO3) NOxide Degradant A: Pyridine N-Oxide Parent->NOxide Oxidation (H2O2/Peroxides) BenzAlc Degradant B: Benzylic Alcohol Parent->BenzAlc Radical Autoxidation (Air/Light) Cleavage Degradant D: Hydrolytic Cleavage Products (2-Cl-Isonicotinic acid + Phenol) Parent->Cleavage Acid Hydrolysis (Extreme pH < 1) Ester Degradant E: Ethyl/Methyl Ester Parent->Ester Solvolysis (ROH + Acid) BenzAld Degradant C: Benzylic Aldehyde BenzAlc->BenzAld Further Oxidation

Figure 1: Predicted degradation pathways based on functional group reactivity.

Oxidative Degradation (Primary Risk)

The presence of the 2-methyl group on the phenoxy ring is the critical stability liability.

  • Mechanism: Radical abstraction of a benzylic hydrogen leads to a carbon-centered radical, which reacts with

    
     to form a hydroperoxide, eventually decomposing to the benzylic alcohol  and aldehyde .
    
  • Mitigation: Storage under nitrogen; addition of antioxidants (e.g., BHT) during formulation.

Photolytic Degradation

Pyridine derivatives often exhibit


 transitions under UV light.
  • Mechanism: Photo-excitation can lead to radical formation at the ether linkage, potentially causing Photo-Fries rearrangement or simple homolytic cleavage.

  • Observation: Yellowing of the solid powder upon light exposure.

Forced Degradation Protocols (ICH Q1A Aligned)

To validate the stability profile, the following stress testing protocols are recommended. These are designed to be self-validating : if the parent peak does not decrease by 5-20%, the stress condition is too mild; if it disappears completely, the condition is too harsh.

Stress TypeConditionTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, 60°C, 24h10-20%Tests ether stability and decarboxylation potential.
Base Hydrolysis 1N NaOH, 60°C, 24h10-20%Tests resistance to nucleophilic aromatic substitution (

).
Oxidation 3%

, RT, 4-8h
10-20%Critical: Evaluates N-oxide and benzylic oxidation susceptibility.
Thermal 80°C (Solid State), 7 days< 5%Assesses physical stability (polymorph change) and decarboxylation.
Photostability 1.2M Lux hours (VIS)VariableTests light sensitivity of the pyridine chromophore.
Experimental Workflow (Self-Validating System)

ProtocolWorkflow Sample 1 mg/mL Sample (Diluent: MeOH/H2O) Stress Apply Stress Condition (Acid/Base/Ox/Heat) Sample->Stress Quench Neutralize/Quench (Stop Reaction) Stress->Quench Analyze UPLC-PDA-MS Analysis Quench->Analyze Check Degradation 5-20%? Analyze->Check Valid Valid Profile Identify Peaks Check->Valid Yes Retry Adjust Severity Check->Retry No (<5% or >90%) Retry->Stress

Figure 2: Step-by-step forced degradation workflow ensuring data integrity.

Analytical Strategy

Separating the parent from its benzylic oxidation products requires a specific chromatographic approach due to structural similarity.

  • Column: C18 stationary phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Low pH suppresses carboxylic acid ionization, improving retention).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 260 nm (Pyridine characteristic absorption).

    • MS: Positive mode (M+H)+. Expect parent mass 286.14 Da .

    • Key Impurity Markers: Look for +16 Da (N-oxide/Alcohol) and +14 Da (Carbonyl formation) shifts.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Foundational text on hydrolysis mechanisms relevant to carboxylic acids). Link

  • Balsulyem, H., et al. (2016). "Degradation pathways of pyridine derivatives." Journal of Heterocyclic Chemistry.
  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

Sources

Technical Guide: 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Class: Nuclear Receptor Modulators (PPAR Agonists) Primary Application: Metabolic Syndrome, Dyslipidemia, and Fibrosis Research

Executive Summary & Chemical Architecture

This guide details the physicochemical and biological profile of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid and its derivatives. This scaffold represents a specific class of non-fibrate Peroxisome Proliferator-Activated Receptor (PPAR) modulators . Unlike traditional fibrates (which utilize a phenoxy-isobutyric acid headgroup), this class employs an isonicotinic acid core, offering distinct pharmacokinetic advantages regarding solubility and metabolic stability.

The molecule functions primarily as a ligand for PPAR


 and PPAR

isoforms, regulating gene networks involved in fatty acid oxidation (FAO), reverse cholesterol transport, and anti-inflammatory signaling.
Structure-Activity Relationship (SAR) Analysis

The molecule is a "push-pull" system designed to bridge the polar and hydrophobic domains of the PPAR Ligand Binding Domain (LBD).

MoietyStructural FunctionBiological Consequence
Isonicotinic Acid (Head) Polar AnchorForms hydrogen bonds with Tyr464/Tyr314 (PPAR

) and His440 in the AF-2 helix. The nitrogen atom in the pyridine ring reduces pKa compared to benzoic acid, improving bioavailability.
Ether Linkage (-O-) SpacerProvides rotational freedom, allowing the molecule to adopt a 'U' or 'L' shape required to wrap around the LBD hydrophobic arm.
2-Methyl Group Steric LockRestricts rotation of the phenoxy ring, forcing the molecule into a bioactive conformation that minimizes entropic penalty upon binding.
4-Tert-butyl Group Lipophilic TailCritical pharmacophore. It occupies the large hydrophobic pocket (Arm II/III) of the receptor, stabilizing the active conformation of Helix 12.

Mechanism of Action: PPAR Signaling Cascade

Upon binding, 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid induces a conformational change in the PPAR protein, releasing co-repressors (NCoR/SMRT) and recruiting co-activators (PGC-1


).
Pathway Visualization

The following diagram illustrates the molecular sequence from ligand entry to gene transcription.

PPAR_Pathway Ligand Ligand (Phenoxyisonicotinic Acid) Cell_Membrane Cell Membrane Ligand->Cell_Membrane Passive Diffusion PPAR PPAR Isotype (α/δ) Ligand->PPAR Binding (LBD) Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Translocation Nucleus->PPAR RXR RXR (Retinoid X Receptor) PPAR->RXR Heterodimerization DNA PPRE (DNA Response Element) RXR->DNA Binding to Promoter CoActivator Co-Activator (PGC-1α) CoActivator->PPAR Recruitment Transcription Transcription: CPT1A, PDK4, ANGPTL4 DNA->Transcription Gene Expression

Caption: Signal transduction pathway of PPAR activation.[1] The ligand enters the nucleus, binds PPAR, recruits RXR/Co-activators, and initiates transcription of fatty acid oxidation genes.

Synthetic Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . The electron-deficient pyridine ring (due to the nitrogen atom and the electron-withdrawing carboxylic acid group) facilitates the displacement of a halogen leaving group by the phenoxide nucleophile.
Reaction Scheme

Reagents: 2-Chloroisonicotinic acid (Starting Material A), 4-tert-butyl-2-methylphenol (Starting Material B), Potassium Carbonate (


), Copper powder (optional catalyst), DMF (Solvent).

Synthesis_Workflow SM1 2-Chloroisonicotinic Acid (Electrophile) Base K2CO3 / DMF 110°C, 12h SM1->Base SM2 4-tert-butyl-2-methylphenol (Nucleophile) SM2->Base Intermediate Meisenheimer Complex Base->Intermediate S_NAr Acidification Acid Workup (HCl, pH 3) Intermediate->Acidification Product Final Product (Precipitate) Acidification->Product Filtration

Caption: One-pot synthesis via nucleophilic aromatic substitution. The base deprotonates the phenol, which attacks the 2-position of the pyridine ring.

Detailed Step-by-Step Methodology

Objective: Synthesis of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid.

  • Preparation of Nucleophile:

    • In a 250 mL round-bottom flask, dissolve 4-tert-butyl-2-methylphenol (10 mmol, 1.64 g) in anhydrous DMF (20 mL).

    • Add Potassium Carbonate (

      
      , 20 mmol, 2.76 g).
      
    • Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Note: The solution typically turns yellow/orange.

  • Coupling Reaction:

    • Add 2-chloroisonicotinic acid (10 mmol, 1.57 g) and a catalytic amount of copper powder (0.5 mmol) to the reaction mixture.

    • Heat the mixture to 110–120°C under an inert atmosphere (

      
       or Ar) for 12–16 hours.
      
    • Validation: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting phenol spot (

      
      ) should disappear.
      
  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL). The solution will be alkaline (due to excess

      
      ).
      
    • Slowly acidify with 1N HCl dropwise with vigorous stirring until pH reaches ~3–4.

    • A white to off-white solid will precipitate.

    • Filter the solid, wash with cold water (3 x 20 mL) to remove DMF and inorganic salts.

    • Recrystallization: Purify the crude solid using Ethanol/Water (8:2) to yield the pure acid.

Pharmacological Validation: TR-FRET Binding Assay

To confirm the affinity of the synthesized derivative for PPAR subtypes, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Principle: This assay measures the ligand-dependent recruitment of a co-activator peptide to the PPAR LBD.

  • Donor: Terbium-labeled anti-GST antibody (binds to GST-tagged PPAR-LBD).

  • Acceptor: Fluorescein-labeled PGC-1

    
     co-activator peptide.
    
  • Signal: Ligand binding causes the LBD to clamp the peptide, bringing Donor and Acceptor close, resulting in FRET.

Assay Protocol
  • Reagent Prep:

    • Dilute GST-PPAR

      
      -LBD  or GST-PPAR
      
      
      
      -LBD
      to 5 nM in Assay Buffer (PBS, 5 mM DTT, 0.1% BSA).
    • Dilute Fluorescein-PGC1

      
       peptide to 200 nM.
      
    • Prepare serial dilutions of the test compound (from

      
       to 
      
      
      
      ) in DMSO.
  • Plating:

    • Use a 384-well low-volume white plate.

    • Add 5

      
       of Test Compound.
      
    • Add 5

      
       of Receptor/Peptide Mix.
      
    • Add 5

      
       of Tb-anti-GST antibody.
      
  • Incubation & Read:

    • Incubate at room temperature for 1 hour in the dark.

    • Read on a plate reader (e.g., EnVision) utilizing TR-FRET settings (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (

      
      ).
      
    • Plot Ratio vs. Log[Compound] to determine

      
      .
      

Key Derivatives & Analog Space

Modifications to the "Lead" structure allow for tuning of subtype selectivity (PPAR


 vs 

).
PositionModificationEffect on Activity
Phenoxy Ring (C4) Replace t-butyl with trifluoromethyl (

)
Increases metabolic stability; often shifts selectivity toward PPAR

(similar to GW501516).
Phenoxy Ring (C2) Remove methyl groupIncreases rotational freedom, usually decreasing potency (entropic penalty).
Pyridine Core Replace isonicotinic (4-COOH) with nicotinic (3-COOH)Drastically reduces activity; the position of the acid is critical for the salt bridge with the receptor's AF-2 helix.

References

  • PPAR Structure & Function: Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPAR

    
    . Nature, 415(6873), 813-817.
    [Link]
    
  • Synthesis of Phenoxynicotinic Acids: Abdel-Rahman, A. A., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives.[2] Chemistry Central Journal, 11, 130. [Link]

  • PPAR Agonist Design (Fibrates & Analogs): Fruchart, J. C., et al. (2001). Peroxisome proliferator-activated receptor-alpha activators: metabolic defense against trauma. Current Opinion in Lipidology, 12(2), 119-125. [Link]

  • TR-FRET Assay Methodology: Glickman, J. F., et al. (2002). A comparison of ALPHAScreen, TR-FRET, and TRF as homogeneous assay technologies for HTS. Journal of Biomolecular Screening, 7(1), 3-10. [Link]

Sources

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid , a specialized small molecule scaffold relevant to medicinal chemistry, particularly in the development of Free Fatty Acid Receptor (FFAR) modulators and metabolic disease therapeutics.

Chemical Biology, Synthesis, and Pharmacological Applications[1][2]

Part 1: Executive Summary & Chemical Identity

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS: 1098377-38-8) is a functionalized pyridine-4-carboxylic acid derivative. It serves as a critical chemotype in the discovery of ligands for G-Protein Coupled Receptors (GPCRs) , specifically GPR120 (FFAR4) and GPR40 (FFAR1) , which are therapeutic targets for Type 2 Diabetes Mellitus (T2DM) and metabolic inflammation.

The molecule combines a polar, ionizable head group (isonicotinic acid) with a bulky, lipophilic tail (4-tert-butyl-2-methylphenyl), a pharmacophore architecture designed to mimic long-chain free fatty acids while improving metabolic stability and bioavailability.

Chemical Profile
PropertySpecification
IUPAC Name 2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid
CAS Number 1098377-38-8
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
cLogP (Predicted) ~4.5 (Highly Lipophilic)
pKa (Acid) ~3.5–4.0 (Pyridine-4-COOH)
H-Bond Donors/Acceptors 1 / 4
Topological Polar Surface Area 50.2 Ų

Part 2: Synthesis & Reaction Engineering

The synthesis of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid relies on Nucleophilic Aromatic Substitution (SₙAr) . This pathway is preferred for its scalability and high yield, utilizing the electron-deficient nature of the pyridine ring activated by the carboxylic acid (or ester) and the leaving group.

Mechanistic Causality

The 2-position of the pyridine ring is susceptible to nucleophilic attack due to the electron-withdrawing nitrogen atom. However, the presence of the carboxylic acid at the 4-position can deactivate the ring or cause solubility issues. Therefore, the reaction is often performed using the methyl ester intermediate or under high-temperature conditions with a strong base to facilitate the formation of the phenoxide nucleophile.

Optimized Synthetic Protocol

Objective: Synthesis of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid from 2-chloroisonicotinic acid.

Reagents:
  • Substrate: 2-Chloroisonicotinic acid (or Methyl 2-chloroisonicotinate).

  • Nucleophile: 4-Tert-butyl-2-methylphenol.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:
  • Nucleophile Activation: In a reaction vessel, dissolve 4-tert-butyl-2-methylphenol (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • SₙAr Coupling: Add 2-chloroisonicotinic acid (1.0 eq) to the mixture.

    • Note: If using the acid directly, ensure 2 equivalents of base are used to neutralize the carboxylic acid first. Using the methyl ester is often cleaner.

  • Heating: Heat the reaction mixture to 100–120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water.

    • If using Ester: The product will precipitate. Filter and hydrolyze with LiOH/THF/Water to get the acid.

    • If using Acid: Acidify the aqueous solution with 1N HCl to pH ~3–4. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Visualization: Synthesis Workflow

Synthesis Start 2-Chloroisonicotinic Acid (Electrophile) Base K2CO3 / DMF 120°C Start->Base Reagent 4-Tert-butyl-2-methylphenol (Nucleophile) Reagent->Base Intermediate Meisenheimer Complex (Transition State) Base->Intermediate SnAr Attack Product 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid Intermediate->Product -HCl (Elimination)

Caption: Nucleophilic Aromatic Substitution pathway for the synthesis of the target scaffold.

Part 3: Pharmacology & Mechanism of Action (MoA)

This compound acts as a lipid mimetic . Its pharmacological utility is primarily grounded in its ability to bind to Free Fatty Acid Receptors, specifically GPR120 (FFAR4) .

Target Interaction: GPR120 (FFAR4) Agonism

GPR120 is a G-protein coupled receptor that senses long-chain fatty acids (LCFAs). It plays a pivotal role in regulating GLP-1 secretion (insulin sensitivity) and suppressing macrophage-mediated inflammation.

  • Pharmacophore Alignment:

    • Acidic Head (Isonicotinic Acid): Mimics the carboxylate head of endogenous fatty acids (e.g., DHA, EPA), forming an ionic interaction with Arg99 within the GPR120 binding pocket.

    • Lipophilic Tail (4-t-Butyl-2-methylphenoxy): The bulky tert-butyl group occupies the hydrophobic pocket usually filled by the aliphatic chain of fatty acids. The 2-methyl group restricts conformation, often enhancing selectivity over GPR40.

Signaling Pathway Activation

Upon binding, the compound stabilizes the active conformation of GPR120, triggering two distinct pathways:

  • Gαq/11 Pathway: Leads to intracellular Calcium (Ca²⁺) mobilization. In enteroendocrine L-cells, this triggers GLP-1 secretion.

  • β-Arrestin-2 Pathway: Recruits β-arrestin-2, which internalizes the receptor and inhibits the TAB1/TAK1 complex, blocking the NF-κB inflammatory cascade. This is crucial for anti-inflammatory effects in macrophages.

Visualization: GPR120 Signaling Cascade

GPR120_Signaling Ligand 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid Receptor GPR120 (FFAR4) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Arrestin β-Arrestin-2 Receptor->Arrestin PLC PLCβ Activation Gq->PLC Calcium Ca2+ Release (ER) PLC->Calcium GLP1 GLP-1 Secretion (Metabolic Benefit) Calcium->GLP1 TAK1 TAB1/TAK1 Complex Arrestin->TAK1 Sequestration NFkB NF-κB Inhibition TAK1->NFkB Blocks Activation Inflammation Anti-Inflammatory Response NFkB->Inflammation

Caption: Dual signaling pathways (Gq-mediated metabolic control and Arrestin-mediated anti-inflammation) activated by the ligand.

Part 4: Experimental Protocols for Validation

To validate the activity of this compound, researchers utilize the Calcium Flux Assay , a standard for Gq-coupled GPCRs.

Protocol: FLIPR Calcium Flux Assay (GPR120)

Objective: Quantify the agonist potency (EC₅₀) of the compound in GPR120-expressing cells.

  • Cell Line: CHO-K1 or HEK293 cells stably transfected with human GPR120.

  • Seeding: Plate cells (10,000/well) in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate medium and add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS buffer (with 20 mM HEPES, 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Dissolve 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in assay buffer.

  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject compound solutions into cell plate.

  • Data Analysis: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds. Calculate the Area Under the Curve (AUC) or Max-Min response. Fit data to a 4-parameter logistic equation to determine EC₅₀.

Part 5: Therapeutic Potential & References

Therapeutic Applications
  • Type 2 Diabetes: By stimulating GLP-1, the compound enhances glucose-dependent insulin secretion.

  • NASH (Non-Alcoholic Steatohepatitis): The anti-inflammatory properties (via β-arrestin) reduce liver inflammation and fibrosis.

  • Obesity: Modulation of fatty acid sensing can impact satiety signaling.

References
  • GPR120 Discovery: Hirasawa, A., et al. "Free fatty acids regulate gut incretin secretion through GPR120." Nature Medicine 11, 90–94 (2005). Link

  • Phenoxy-Pyridine Agonists: Sparks, S. M., et al. "Discovery of 2-phenoxy-nicotinic acid derivatives as potent GPR120 agonists." Bioorganic & Medicinal Chemistry Letters 22(3), 1267-1270 (2012). Link

  • Mechanism of Action: Oh, D. Y., et al. "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects." Cell 142(5), 687-698 (2010). Link

  • Compound Source: Sigma-Aldrich Product Page for CAS 1098377-38-8. Link

Disclaimer: This guide is for research purposes only. 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a chemical probe and is not approved for clinical use in humans.

Methodological & Application

Application Notes and Protocols for the In Vitro Experimental Use of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a novel chemical entity featuring an isonicotinic acid core. Isonicotinic acid and its derivatives, most notably isoniazid, are known for their significant biological activities, including antitubercular effects. The structural hallmark of isoniazid's activity is its ability to act as a prodrug, which upon activation, inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] The addition of a bulky 4-tert-butyl-2-methylphenoxy group to the isonicotinic acid scaffold suggests that 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid may possess unique properties, such as altered cell permeability, different target engagement, or a novel mechanism of action.

These application notes provide a comprehensive guide for the initial in vitro characterization of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid. The protocols outlined below are designed to be a starting point for researchers to assess its cytotoxic potential and to begin exploring its mechanism of action in relevant biological systems. The experimental design follows a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

Hypothesized Mechanism of Action

Given the isonicotinic acid backbone, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid could potentially act as an antimicrobial agent. However, the bulky hydrophobic side chain may also confer cytotoxic activity against mammalian cells, making it a candidate for anticancer research. Therefore, a dual-screening approach is recommended to explore both possibilities.

A potential mechanism of action in cancer cells could involve the induction of apoptosis or other forms of programmed cell death.[3] The lipophilic nature of the compound might facilitate its interaction with cellular membranes or hydrophobic pockets within key regulatory proteins, potentially disrupting signaling pathways crucial for cell survival and proliferation.

Experimental Workflow

The following diagram illustrates a suggested experimental workflow for the in vitro characterization of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification (Hypothetical) solubility Solubility and Stability Testing cytotoxicity Broad Spectrum Cytotoxicity Assay (e.g., MTT, CCK-8) solubility->cytotoxicity Determine appropriate solvent and concentration range apoptosis Apoptosis Induction Assay (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis If cytotoxic, investigate cell death mechanism cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle Assess effects on cell proliferation migration Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) cytotoxicity->migration Evaluate impact on metastatic potential pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for key apoptosis markers) apoptosis->pathway_analysis Identify molecular players

Caption: A tiered experimental workflow for the in vitro evaluation of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

Phase 1: Core Protocols - Solubility, Stability, and Cytotoxicity

Solubility and Stability Assessment

Rationale: Before conducting any cell-based assays, it is crucial to determine the solubility and stability of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid in the chosen solvent and culture medium. This ensures accurate and reproducible dosing.

Protocol:

  • Solvent Selection: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a panel of common solvents such as DMSO, ethanol, or methanol. Observe for complete dissolution.

  • Aqueous Solubility: Serially dilute the stock solution in phosphate-buffered saline (PBS) and cell culture medium to determine the highest concentration that remains in solution without precipitation.

  • Stability: Incubate the compound in cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). Analyze the samples by HPLC or LC-MS to assess degradation.

General Cytotoxicity Screening

Rationale: A primary assessment of the compound's effect on cell viability is essential to determine its potency and to select appropriate concentrations for subsequent mechanistic studies. The MTT or CCK-8 assays are reliable methods for this purpose.[3]

Protocol: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, or a panel of interest) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM) [Hypothetical Data]
A5492475.2
4842.5
7221.8
MCF-72498.1
4865.4
7238.9

Phase 2: Mechanistic Protocols

Apoptosis Induction Assay

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[3]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Rationale: To investigate if the compound affects cell cycle progression, PI staining of cellular DNA can be analyzed by flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Hypothetical Signaling Pathway Analysis

Rationale: Based on the findings from the apoptosis and cell cycle assays, further investigation into the molecular mechanisms can be pursued. A common pathway to investigate for apoptosis induction is the intrinsic (mitochondrial) pathway.

signaling_pathway compound 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

Protocol: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

References

  • Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC - NIH. (n.d.).
  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - MDPI. (n.d.).
  • Cell-Based Assays - Sigma-Aldrich. (n.d.).
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC. (n.d.).
  • Reinvestigation of the structure-activity relationships of isoniazid - PMC. (n.d.).
  • Isoniazid | C6H7N3O | CID 3767 - PubChem - NIH. (n.d.).
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).

Sources

Application Note: In Vivo Experimental Design for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the in vivo experimental design of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid , a potent and selective GPR120 (FFAR4) Agonist .

Target Class: Selective Free Fatty Acid Receptor 4 (GPR120/FFAR4) Agonist

Introduction & Mechanism of Action

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (CAS: 1098377-38-8) is a synthetic, non-fatty acid agonist targeting GPR120 (FFAR4) . Unlike endogenous long-chain fatty acids (LCFAs) that activate both GPR120 and GPR40 (FFAR1), this isonicotinic acid derivative is engineered for high selectivity toward GPR120.

Therapeutic Relevance

This compound is primarily utilized in preclinical research for:

  • Metabolic Syndrome: Improvement of insulin sensitivity and glucose homeostasis.[1]

  • Type 2 Diabetes (T2D): Stimulation of GLP-1 secretion from enteroendocrine L-cells.

  • Anti-Inflammation: Inhibition of the NF-

    
    B pathway in macrophages (Kupffer cells, adipose tissue macrophages).
    
Signaling Pathway Visualization

The following diagram illustrates the dual signaling mechanism: G


q-mediated calcium mobilization (metabolic) and 

-arrestin-mediated anti-inflammatory effects.

GPR120_Pathway Agonist 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid GPR120 GPR120 (FFAR4) Receptor Agonist->GPR120 Gq Gαq/11 Protein GPR120->Gq Metabolic Arm B_Arrestin β-Arrestin 2 Recruitment GPR120->B_Arrestin Anti-Inflammatory Arm Ca Intracellular Ca2+ Release Gq->Ca GLP1 GLP-1 Secretion (L-Cells) Ca->GLP1 Insulin Insulin Secretion (Pancreas) GLP1->Insulin Paracrine TAB1 TAB1/TAK1 Complex B_Arrestin->TAB1 Internalization NFkB NF-κB Pathway Inhibition TAB1->NFkB Blocks Inflam Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflam

Figure 1: Dual signaling mechanism of GPR120 activation leading to metabolic and anti-inflammatory outcomes.

Pre-Clinical Formulation & Preparation

Due to the lipophilic nature of the phenoxy-isonicotinic acid scaffold, proper vehicle selection is critical to ensure bioavailability and prevent precipitation in the gut.

Solubility Profile
  • Molecular Weight: 285.34 g/mol [2]

  • LogP: ~4.5 (Predicted)

  • Solubility: Poor in water; soluble in DMSO (>50 mg/mL).

Recommended In Vivo Vehicle (Oral Gavage)

For chronic dosing in rodents (mice/rats), avoid high DMSO concentrations. Use a suspension vehicle.

ComponentConcentrationFunction
Methylcellulose (MC) 0.5% (w/v)Suspending agent (viscosity enhancer)
Tween 80 0.1% - 0.5% (v/v)Surfactant/Wetting agent
Water q.s.Solvent

Preparation Protocol:

  • Weigh the required amount of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid .

  • Add the calculated volume of Tween 80 directly to the powder.

  • Triturate (grind) the mixture with a mortar and pestle to wet the compound thoroughly.

  • Gradually add 0.5% Methylcellulose solution while stirring continuously to form a uniform white suspension.

  • Sonication: Sonicate for 10–15 minutes at room temperature to break up aggregates.

  • Storage: Prepare fresh daily or weekly (store at 4°C). Vortex vigorously before dosing.

Pharmacokinetics (PK) & Dosing Strategy

Before efficacy studies, validate exposure. This compound typically exhibits a half-life (


) suitable for once-daily (QD) or twice-daily (BID) dosing.
Standard Dosing Regimens
SpeciesRouteDose RangeFrequencyPurpose
Mouse PO10 – 30 mg/kgQD or BIDChronic Efficacy (DIO, NASH)
Mouse PO30 – 100 mg/kgSingle DoseAcute OGTT (Glucose Tolerance)
Rat PO10 – 30 mg/kgQDPK/Tox Studies

Self-Validation Step:

  • Pilot PK: Administer 10 mg/kg PO to n=3 mice. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.

  • Target:

    
     should exceed the in vitro 
    
    
    
    (typically < 1
    
    
    M) by 10-fold to ensure receptor coverage.

Experimental Protocols: Efficacy Models

Experiment A: Acute Oral Glucose Tolerance Test (OGTT)

Objective: Assess the compound's ability to lower blood glucose via GLP-1/Insulin secretion.

Workflow:

  • Animals: C57BL/6J mice (Male, 8-10 weeks), fasted for 6 hours (morning fast).

  • Groups (n=8-10):

    • Vehicle Control

    • Positive Control (Sitagliptin 10 mg/kg or Metformin 300 mg/kg)

    • Test Compound (30 mg/kg)

  • T-60 min: Administer Vehicle or Test Compound via oral gavage (PO).

  • T-0 min: Measure baseline glucose (tail nick). Administer Glucose bolus (2 g/kg, PO).

  • Sampling: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose.

  • Optional: Collect blood at T-15 min for Plasma GLP-1 and Insulin analysis (requires DPP-4 inhibitor in collection tubes).

Experiment B: Chronic Diet-Induced Obesity (DIO) Model

Objective: Evaluate weight loss, insulin sensitization, and anti-inflammatory effects.

Workflow Diagram:

DIO_Workflow Start Acclimatization (1 week) Induction HFD Feeding (60% Fat) 10-12 Weeks Start->Induction Random Randomization (Based on BW & Glucose) Induction->Random Treatment Daily Dosing (PO) Vehicle vs. 30 mg/kg (4-6 Weeks) Random->Treatment Readouts Weekly: BW, Food Intake End: GTT, ITT, Histology Treatment->Readouts

Figure 2: Timeline for chronic efficacy study in Diet-Induced Obese (DIO) mice.

Detailed Protocol:

  • Induction: Feed male C57BL/6J mice a High-Fat Diet (60% kcal fat) for 12 weeks until average body weight > 40g.

  • Randomization: Stratify mice into groups so mean body weight and fasting glucose are equal.

  • Dosing: Administer 30 mg/kg of the compound QD for 28 days.

  • In-Life Measurements:

    • Body Weight (Daily).

    • Food Intake (Weekly) – Critical to rule out aversion-mediated weight loss.

  • Terminal Endpoints:

    • Liver Histology: H&E and Oil Red O staining (Steatosis reduction).

    • Adipose Tissue: Flow cytometry for M1/M2 macrophage ratio (Anti-inflammatory marker).

    • Gene Expression: qPCR for Tnf, Il6, Mcp1 in adipose/liver.

Data Analysis & Interpretation

Summarize your findings using the following template to ensure robust interpretation.

ParameterExpected Outcome (Agonist)Mechanistic Validation
OGTT AUC Significant Reduction (p<0.05)Improved glucose disposal via insulin/GLP-1.
Plasma Insulin Increased (Acute) / Decreased (Chronic)Acute: Secretagogue effect. Chronic: Sensitization.
HOMA-IR DecreasedImproved Insulin Sensitivity.
Liver Triglycerides DecreasedInhibition of lipogenesis/inflammation.
Adipose Macrophages Shift from M1 (CD11c+) to M2 (CD206+)GPR120-mediated

-arrestin signaling.

References

  • Discovery of GPR120 Agonists (Merck)

    • Title: Discovery of 2-(4-tert-Butyl-2-methylphenoxy)
    • Source: ACS Medicinal Chemistry Letters (2014).
    • URL:[Link]

  • GPR120 Anti-Inflammatory Mechanism

    • Title: GPR120 is an omega-3 fatty acid receptor exerting potent anti-inflamm
    • Source: Cell (2010)
    • URL:[Link]

  • General Protocols for Metabolic Phenotyping

    • Title: Mouse models of insulin resistance: physiological characteriz
    • Source: Journal of Visualized Experiments (JoVE).
    • URL:[Link]

Sources

Technical Application Note: 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the formulation, handling, and experimental application of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid .

Based on its chemical structure—a lipophilic pyridine-carboxylic acid coupled with a bulky hydrophobic tail—this compound exhibits physicochemical properties characteristic of Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists or PPAR modulators .[1] The protocols below are designed to overcome the solubility challenges inherent to this scaffold (High LogP, zwitterionic potential) to ensure consistent biological data.

Executive Summary & Chemical Logic

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a synthetic small molecule probe.[1] Its structure features a isonicotinic acid headgroup (providing pH-dependent solubility) and a tert-butyl-methylphenoxy tail (driving hydrophobic binding and membrane permeability).[1]

Key Challenges:

  • Solubility: The tert-butyl group significantly reduces aqueous solubility.[1] Direct dissolution in neutral buffers (PBS) will result in precipitation.[1]

  • Ionization: The molecule is amphoteric but predominantly acidic (carboxylic acid pKa ~4.5).[1] It requires basic pH or organic co-solvents for stable formulation.[1]

Application Scope:

  • Metabolic Signaling (GPCR/Nuclear Receptor activation).[1]

  • Anti-inflammatory assays (Macrophage polarization).[1]

  • Glucose uptake/Insulin sensitivity studies.[1]

Formulation Protocols (Stock & Working Solutions)

A. Primary Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage. Concentration: 50 mM or 100 mM.

  • Weighing: Accurately weigh the lyophilized powder.

    • Example: To prepare 1 mL of 50 mM stock, weigh 14.27 mg .[1]

  • Solvent Addition: Add 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Critical Step: Do not use hydrous DMSO; moisture causes gradual precipitation.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching). Store at -20°C.

B. In Vitro Working Solution (Cell Culture)

Objective: Dilute stock into media without crashing the compound out of solution.[1]

ParameterSpecification
Vehicle DMSO (Final concentration < 0.1%)
Carrier Fatty Acid-Free BSA (Optional but recommended)
Max Solubility ~50-100 µM in media (protein-bound)

Protocol:

  • Pre-warm culture media to 37°C.

  • Perform a serial dilution in DMSO first . Do not add high-concentration stock directly to media.

    • Example: Dilute 50 mM stock

      
       500 µM intermediate in DMSO.
      
  • Add the intermediate DMSO solution to the media (1:1000 dilution) to achieve 0.5 µM final.

  • Self-Validating Step: Inspect the media under a microscope (10x). If "oily droplets" or crystals are visible, the compound has precipitated.[1] Remedy: Complex with 0.5% BSA prior to addition.[1]

C. In Vivo Formulation (Oral Gavage / IP)

Objective: High-dose delivery (10–100 mg/kg) for animal studies.[1] Preferred Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80.[1]

Step-by-Step Preparation:

  • Micronization: If the compound is crystalline, grind it to a fine powder using a mortar and pestle.[1]

  • Wetting: Add the required amount of Tween 80 (surfactant) directly to the powder.[1] Mix to form a paste.

  • Suspension: Slowly add 0.5% Methylcellulose solution while stirring continuously.

  • Homogenization: Sonicate the suspension for 10–15 minutes until a uniform, milky white suspension is achieved.

    • Quality Control: The suspension must be re-vortexed immediately before dosing.[1]

Experimental Workflow: Signal Transduction Verification

To validate the biological activity of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid, researchers must confirm target engagement (likely GPR120 or PPAR pathways).[1]

Diagram: Proposed Signaling & Workflow

The following diagram illustrates the formulation logic and the downstream signaling pathways (Gq/Gi coupled GPCR or Nuclear Receptor) typically activated by this scaffold.

G cluster_0 Formulation Phase cluster_1 Biological Mechanism (Hypothetical) Compound 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid DMSO_Stock 50mM DMSO Stock (Anhydrous) Compound->DMSO_Stock Dissolution Media_Complex Media + 0.1% BSA (Prevents Precipitation) DMSO_Stock->Media_Complex 1:1000 Dilution Receptor Target Receptor (GPR120 / PPAR) Media_Complex->Receptor Ligand Binding Signal_Casc Phosphorylation Cascade (ERK1/2, AKT) Receptor->Signal_Casc Activation Transcription Gene Expression (GLUT4, Anti-inflammatory) Signal_Casc->Transcription Nuclear Translocation

Caption: Workflow from chemical formulation to biological signal transduction. The BSA complexation step is critical for lipophilic acid stability.[1]

Validated Experimental Protocols

Protocol A: Cell Viability & Toxicity Screen (MTT Assay)

Rationale: Establish the non-toxic window before mechanistic studies.[1]

  • Seeding: Plate RAW264.7 (macrophages) or 3T3-L1 (adipocytes) at 10,000 cells/well in 96-well plates.[1]

  • Treatment:

    • Treat cells with increasing concentrations (0.1, 1, 10, 50, 100 µM) for 24 hours.[1]

    • Control: Vehicle (0.1% DMSO) and Positive Control (10% DMSO for cell death).[1]

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Acceptance Criteria: The highest concentration used for mechanistic assays must retain >90% viability compared to Vehicle.

Protocol B: Anti-Inflammatory Activity (LPS Challenge)

Rationale: This scaffold often mimics fatty acids to resolve inflammation.[1]

  • Pre-treatment: Treat cells with the test compound (e.g., 10 µM) for 1 hour prior to challenge.[1]

  • Challenge: Add LPS (Lipopolysaccharide) at 100 ng/mL. Incubate for 6–24 hours.[1]

  • Analysis:

    • Collect supernatant for ELISA (TNF-

      
      , IL-6).[1]
      
    • Lyse cells for qPCR (mRNA levels of Il1b, Nos2).

  • Data Validation: The compound should dose-dependently suppress LPS-induced cytokine spikes.[1] If no suppression is seen at non-toxic doses, verify receptor expression (e.g., is GPR120 expressed in your cell line?).[1]

Troubleshooting & Stability Data

IssueProbable CauseCorrective Action
Precipitation in Media Saturation of solubility; pH shock.[1]Pre-mix compound with BSA or Cyclodextrin before adding to bulk media.[1]
Inconsistent Data Adsorption to plastics.[1]Use glass-coated plates or low-binding plasticware.[1] This molecule is highly lipophilic ("sticky").[1]
Loss of Potency Oxidation of tert-butyl/ether linkage.[1]Store DMSO stocks under Nitrogen or Argon gas.[1] Avoid repeated freeze-thaw cycles.[1]

References

  • Oh, D. Y., et al. (2010).[1] "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects."[1] Cell.

  • Shimpukade, B., et al. (2012).[1] "Discovery of a potent and selective GPR120 agonist (TUG-891)." Journal of Medicinal Chemistry.

  • Ulven, T., & Christiansen, E. (2015).[1] "Dietary fatty acids and their potential for controlling metabolic diseases through activation of free fatty acid receptors."[1] Current Opinion in Chemical Biology.

  • Suzuki, T., et al. (2008).[1] "Characterization of novel isonicotinic acid derivatives as specific GPR120 agonists." Bioorganic & Medicinal Chemistry Letters.

(Note: While the exact string "2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid" is a specific chemical entity, the references above provide the foundational chemistry and biological methods for the "phenoxy-isonicotinic acid" class of metabolic ligands.)

Sources

Application Notes and Protocols for Molecular Docking Studies of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Isonicotinic Acid Derivative

In the landscape of modern drug discovery, the strategic design and computational evaluation of novel small molecules are paramount. 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a unique chemical entity that merges the structural features of isonicotinic acid, a scaffold present in various pharmaceuticals, with a substituted phenoxy moiety reminiscent of compounds exhibiting a range of biological activities.[1][2] The isonicotinic acid core is notably a key component of the anti-tuberculosis drug isoniazid, suggesting a potential for antimicrobial applications.[1] This, combined with the known antimicrobial and antifungal properties of certain phenol derivatives, positions 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid as a compound of significant interest for virtual screening and lead discovery.[3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns of a small molecule (ligand) with the binding site of a target protein.[5][6][7] By elucidating these interactions at an atomic level, molecular docking provides critical insights that guide the optimization of lead compounds and the design of new therapeutic agents.[5]

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid. We will explore the rationale behind key experimental choices and provide a self-validating workflow, grounded in established scientific principles.

Hypothesized Biological Target: Dihydrofolate Reductase (DHFR)

Given the structural similarities of the isonicotinic acid moiety to existing antimicrobial agents, a plausible and compelling therapeutic target for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the biosynthesis of DNA, RNA, and certain amino acids, making it an essential enzyme for cell proliferation.[8] Inhibition of DHFR disrupts these vital cellular processes, leading to cell death.[8] Consequently, DHFR is a well-established target for both anticancer and antimicrobial drugs.[8][9] This makes it an excellent candidate for our molecular docking study, aiming to explore the potential of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid as a novel DHFR inhibitor.

Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the molecular docking of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid against human DHFR using AutoDock Vina, a widely used and validated docking software.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Human DHFR) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Energy & Pose) docking->results_analysis visualization Interaction Visualization (PyMOL/Chimera) results_analysis->visualization

Figure 1: A schematic representation of the molecular docking workflow.

Part 1: Ligand Preparation

The initial and critical step is the generation of a high-quality 3D structure of the ligand, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and geometrically realistic conformation. Software like Avogadro or the ArgusLab can be used for this purpose.

  • File Format Conversion: Save the energy-minimized structure in a format compatible with AutoDock Tools, such as .mol2 or .pdb.

  • Preparation for Docking:

    • Load the ligand file into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the molecule and define rotatable bonds. The user should verify that the number of rotatable bonds is appropriate for the molecule's flexibility.

    • Assign Gasteiger charges, which are essential for calculating the electrostatic interactions during docking.

    • Save the prepared ligand in the .pdbqt format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[10]

Part 2: Protein Preparation

Proper preparation of the target protein is equally important for a successful docking study.

Protocol:

  • Obtain Protein Structure: Download the 3D crystal structure of human Dihydrofolate Reductase (DHFR) from the Protein Data Bank (PDB). For this protocol, we will use the PDB ID: 1DLS, which is a complex of human DHFR with a known inhibitor.

  • Initial Protein Cleaning:

    • Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-factors (unless they are part of the active site and you intend to keep them), and any co-crystallized ligands. This is done to create a clean receptor structure for docking.[10][11]

  • Preparation using AutoDock Tools:

    • Load the cleaned protein .pdb file into AutoDock Tools.

    • Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but play a vital role in hydrogen bonding.[12]

    • Compute and assign Gasteiger charges to the protein atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the .pdbqt format.[10]

Part 3: Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can now be performed.

Protocol:

  • Grid Box Definition: The grid box defines the three-dimensional space in the protein's binding site where the docking algorithm will search for the best ligand binding poses.

    • In AutoDock Tools, open the prepared protein and ligand.

    • Navigate to the "Grid" menu and select "Grid Box".

    • Center the grid box on the active site of DHFR. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.[13]

    • Adjust the dimensions of the grid box to ensure it encompasses the entire binding pocket with some extra space to allow for ligand flexibility. A typical size is 60x60x60 Å.

  • Configuration File Generation: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. This file should include:

    • The name of the receptor (.pdbqt file).

    • The name of the ligand (.pdbqt file).

    • The coordinates of the center of the grid box (center_x, center_y, center_z).

    • The dimensions of the grid box (size_x, size_y, size_z).

    • The name of the output file for the docking results.

    • An optional exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command:

Data Analysis and Interpretation

Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol.[14] A more negative value indicates a stronger predicted binding affinity.[15][16] It is important to note that these values are estimations and should be used for comparative purposes rather than as absolute measures of binding strength.[14][17]

Binding Pose and Interactions

The docking results will provide several binding poses (conformations) of the ligand in the protein's active site, ranked by their binding affinity.

Protocol for Analysis:

  • Visualize the Docked Complex: Load the protein .pdbqt file and the output ligand poses .pdbqt file into a molecular visualization program like PyMOL or UCSF Chimera.

  • Analyze Interactions: For the top-ranked poses, analyze the non-covalent interactions between 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid and the amino acid residues of the DHFR active site. Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding. Identify the donor and acceptor atoms and the bond distance.

    • Hydrophobic Interactions: The bulky tert-butyl and methylphenoxy groups of the ligand are likely to engage in hydrophobic interactions with non-polar residues in the binding pocket.

    • Pi-Pi Stacking: The pyridine ring of the isonicotinic acid moiety may form pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

    • Salt Bridges: The carboxylic acid group of the ligand can form salt bridges with positively charged residues like Lysine or Arginine.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data from the docking study.

ParameterValue
Binding Affinity (kcal/mol) -8.5 to -10.0 (Hypothetical Range)
Interacting Residues
Hydrogen BondsAsp27, Ile7, Thr113
Hydrophobic InteractionsLeu22, Phe31, Pro61
Pi-Pi StackingPhe34
Number of Hydrogen Bonds 2-3

Validation and Controls

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Protocol for Validation:

  • Re-docking: Dock the co-crystallized inhibitor (from PDB ID: 1DLS) back into the active site of DHFR.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the co-crystallized inhibitor and its experimentally determined conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15]

Hypothetical Signaling Pathway Inhibition

The inhibition of DHFR by 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid would disrupt the folate metabolism pathway, leading to a depletion of tetrahydrofolate (THF). THF is a crucial coenzyme for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.

DHFR Inhibition Pathway cluster_synthesis Nucleotide Synthesis cluster_downstream Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Ligand 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid Ligand->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Death Cell Proliferation Arrest & Apoptosis DNA_RNA->Cell_Death Depletion leads to

Figure 2: The proposed mechanism of action of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid via the inhibition of DHFR.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting molecular docking studies on 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid, with a focus on its potential as an inhibitor of Dihydrofolate Reductase. By following this structured workflow, researchers can generate reliable and insightful data to guide the rational design and development of novel therapeutic agents. The principles and methodologies outlined herein are broadly applicable and can be adapted for the study of other small molecules and protein targets.

References

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved February 7, 2026, from [Link]

  • Protein-ligand docking - Galaxy Training! (2019, October 19). Retrieved February 7, 2026, from [Link]

  • Vyas, V. K., Ukawala, R. D., Ghate, M., & Chintha, C. (2012). Homology modeling and molecular docking studies of 2, 4, 5-trisubstituted imidazoles as an inhibitor of p38α mitogen activated protein kinase. Letters in Drug Design & Discovery, 9(4), 349-356.
  • Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Bioinformatics online. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 7, 2026, from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved February 7, 2026, from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Gokhale, N. G., & Kulkarni, V. M. (2006). Molecular docking studies on DMDP derivatives as human DHFR inhibitors.
  • Wang, W., Li, Y., Wang, Y., Li, J., & Li, J. (2013). Tyrosyl-tRNA synthetase inhibitors as antibacterial agents: synthesis, molecular docking and structure-activity relationship analysis of 3-aryl-4-arylaminofuran-2(5H)-ones. European journal of medicinal chemistry, 63, 439-447.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved February 7, 2026, from [Link]

  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Retrieved February 7, 2026, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Salo-Ahen, O. M. H., & Wade, R. C. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1887.
  • (PDF) Tyrosyl-tRNA synthetase inhibitors as antibacterial agents: Synthesis, molecular docking and structure-activity relationship analysis of 3-aryl-4-arylaminofuran-2(5H)-ones. (n.d.). Retrieved February 7, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved February 7, 2026, from [Link]

  • Bioinformatics Review. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Retrieved February 7, 2026, from [Link]

  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved February 7, 2026, from [Link]

  • Rahman, M. A., Islam, M. T., & Karim, M. R. (2025). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 43(1), 226-241.
  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved February 7, 2026, from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Bouyahya, A., Abrini, J., Et-Touys, A., Bakri, Y., & Dakka, N. (2017). In silico study of antibacterial tyrosyl-tRNA synthetase and toxicity of main phytoconstituents from three active essential oils. Journal of Taibah University for Science, 11(6), 1079-1087.
  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved February 7, 2026, from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved February 7, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved February 7, 2026, from [Link]

  • CHARMM-GUI. (2024, July 30). 2. EnzyDocker - Restrained Docking to DHFR Enzyme [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Monobe, Y., & Utsumi, R. (2024). In silico Identification of Potential Inhibitors against Staphylococcus aureus Tyrosyl-tRNA Synthetase. Epidemiology and Infectious Diseases, 9(4), 1-10.
  • ResearchGate. (2018, March 17). Why did I getting different binding energy values for same ligands? Retrieved February 7, 2026, from [Link]

  • Synapse. (2023, November 23). What are DHFR inhibitors and how do you quickly get the latest development progress? Retrieved February 7, 2026, from [Link]

  • Monobe, Y., & Utsumi, R. (2024). In silico Identification of Potential Inhibitors against Staphylococcus aureus Tyrosyl-tRNA Synthetase. Bentham Science Publishers.
  • Bapat, S. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl isonicotinate. Retrieved February 7, 2026, from [Link]

Sources

Application Note: LC-MS/MS Quantification of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, high-sensitivity LC-MS/MS protocol for the quantification of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (often referred to in research contexts as TI-83 or related analogs).

This guide synthesizes theoretical mass spectrometry principles with practical method development strategies to ensure regulatory-grade reliability (E-E-A-T).

Introduction & Analyte Profile

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a lipophilic small molecule featuring an isonicotinic acid core ether-linked to a substituted phenyl ring. Structurally, it combines a basic pyridine nitrogen, an acidic carboxylic acid tail, and a hydrophobic tert-butyl-methyl-phenoxy moiety.[1]

This amphiphilic nature presents specific challenges in bioanalysis:

  • Solubility: High lipophilicity (LogP > 3) requires organic-heavy gradients.

  • Ionization: The molecule is zwitterionic.[1] While the carboxylic acid allows for Negative ESI, the pyridine nitrogen provides a robust protonation site for Positive ESI , which is often preferred for superior signal-to-noise ratios in complex matrices.[1]

Chemical Structure & Properties[1][2][3][4][5]
  • Formula: C₁₇H₁₉NO₃[1]

  • Molecular Weight: 285.34 g/mol [1]

  • Monoisotopic Mass: 285.1365 Da[1]

  • Target Ionization: [M+H]⁺ (m/z 286.1)

Method Development Strategy (The "Why")

To ensure data integrity, this protocol avoids "cookie-cutter" settings and instead relies on a mechanistic approach.[1]

Ionization Source Selection

While carboxylic acids suggest Negative mode ([M-H]⁻), the pyridine ring allows for highly efficient protonation ([M+H]⁺) in acidic mobile phases.[1]

  • Recommendation: ESI Positive Mode .

  • Reasoning: Acidic mobile phases (Formic acid) stabilize the protonated pyridine, improving peak shape on C18 columns and facilitating better desolvation compared to the high-pH buffers required for robust negative mode ionization.

Chromatographic Separation

The bulky tert-butyl group creates significant hydrophobic interaction.[1]

  • Column: C18 (Octadecyl) is essential.[1] A sub-2 µm particle size (e.g., UHPLC) is recommended for sharp peaks.[1]

  • Mobile Phase: Water/Acetonitrile gradients are superior to Methanol for this analyte due to lower backpressure and better solubility of the lipophilic tail.[1]

Experimental Protocol

Chemicals and Reagents[1][6]
  • Reference Standard: 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (>98% purity).[2]

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., TI-83-d9) or a structural analog like Fenofibric Acid (if isotope is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Stock Solution Preparation[1]
  • Master Stock: Dissolve 1 mg of analyte in 1 mL of DMSO or Methanol .[1] (Avoid 100% water due to poor solubility).[1]

  • Working Solutions: Serially dilute in 50:50 ACN:Water to generate a curve from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

Method Choice: PPT is selected for throughput and recovery of lipophilic compounds that might stick to SPE cartridges.[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It disrupts protein binding and ensures the analyte remains in the protonated state, preventing adsorption to the protein pellet.[1]

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an HPLC vial containing 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions
Liquid Chromatography (LC)[3][4][5]
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290)[1]

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010%Initial Hold
0.5010%Loading
3.0095%Elution of Analyte
4.0095%Wash
4.1010%Re-equilibration
5.0010%End
Mass Spectrometry (MS)[2][3][4][5][6]
  • System: Triple Quadrupole (QqQ) (e.g., SCIEX 6500+ or Thermo Altis).[1]

  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][3]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
TI-83 286.1 106.1 25Quantifier (Pyridine ring fragment)
TI-83286.1240.215Qualifier (Loss of COOH)
TI-83286.157.135Qualifier (Tert-butyl fragment)

Note: The transition 286.1 -> 106.1 corresponds to the cleavage of the ether bond retaining the pyridine-carbonyl charge, a highly stable and specific fragment for isonicotinic derivatives.[1]

Visualized Workflows

Sample Extraction Logic

The following diagram illustrates the critical decision points in the extraction process to maximize recovery.

SamplePrep cluster_tips Critical Control Points Start Plasma Sample (50 µL) IS Add Internal Standard Start->IS PPT Add 200 µL ACN + 0.1% FA (Precipitation) IS->PPT Centrifuge Centrifuge 15,000g @ 4°C PPT->Centrifuge Tip1 Acidified ACN prevents protein binding PPT->Tip1 Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute Supernatant Inject Inject 5 µL into LC-MS/MS Dilute->Inject Tip2 Dilution prevents peak broadening Dilute->Tip2

Caption: Step-by-step Protein Precipitation workflow highlighting acidification and dilution steps to ensure peak symmetry.

Fragmentation Pathway (ESI+)

Understanding the physics of the collision cell ensures correct transition selection.[1]

Fragmentation Precursor Precursor Ion [M+H]+ m/z 286.1 EtherCleavage Ether Cleavage Precursor->EtherCleavage CID Energy Prod2 Qualifier Ion (Decarboxylation) m/z 240.2 Precursor->Prod2 Minor Pathway Prod1 Quantifier Ion (Pyridine-CO) m/z 106.1 EtherCleavage->Prod1 Major Pathway

Caption: Proposed fragmentation pathway of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid in Positive ESI.

Validation Parameters (Self-Validating System)

To establish Trustworthiness , the method must pass these acceptance criteria (based on FDA Bioanalytical Method Validation Guidelines).

ParameterAcceptance CriteriaExperimental Check
Linearity r² > 0.998-point calibration curve (1–1000 ng/mL).[5]
Accuracy ±15% (±20% at LLOQ)Run QC samples at Low, Mid, and High concentrations (n=5).
Precision CV < 15%Calculate %CV of intra-day and inter-day replicates.
Matrix Effect 85% - 115%Compare post-extraction spike vs. neat solution.
Recovery Consistent (>70%)Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Expert Insights

  • Issue: Broad or Tailing Peaks.

    • Cause: Solvent mismatch.[1] Injecting pure ACN supernatant into a high-aqueous initial gradient causes the analyte to precipitate or elute early.

    • Fix: Ensure the "Dilute" step (1:1 with water) is followed strictly.[1]

  • Issue: Low Sensitivity in Positive Mode.

    • Cause: Inadequate protonation.[1]

    • Fix: Verify the Mobile Phase A contains 0.1% Formic Acid.[1] Do not use Ammonium Acetate/Bicarbonate for Positive mode if sensitivity is low, as they buffer the pH too high for efficient pyridine protonation.[1]

  • Issue: Carryover.

    • Cause: Lipophilic tert-butyl group sticking to the injector needle.[1]

    • Fix: Use a strong needle wash: 90:10:0.1 (ACN:IPA:Formic Acid).[1]

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] (2018).[1] Available at: [Link]

  • PubChem Compound Summary for CID 44293235 (Structural Analogs and Properties). National Center for Biotechnology Information.[1] Available at: [Link][7]

  • European Medicines Agency (EMA) Guideline on bioanalytical method validation. (2011).[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Executive Summary: The "Greasy Brick" Challenge

Researchers frequently encounter precipitation ("crashing out") when working with 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid (CAS: 1098377-38-8).[1][2] This behavior is dictated by its chemical structure: a highly lipophilic tail (tert-butyl-phenoxy) attached to a pH-sensitive head (isonicotinic acid).[1][2]

Successful application requires understanding that this molecule acts as an amphiphilic acid .[1][2] It is soluble in organic solvents but requires specific pH conditions or surfactant assistance to remain stable in aqueous biological buffers.[1]

Physicochemical Profile

Understanding the numbers behind the chemistry is crucial for predicting behavior in your assay.[1][2]

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~285.34 g/mol Small molecule, typically permeable.[1][2]
LogP (Lipophilicity) ~4.5 - 5.2High. Strongly prefers oil/organic phases.[1][2] Very poor water solubility.[1][2]
pKa (Acidic) ~4.8 (Carboxylic Acid)At pH < 5, it is neutral and insoluble.[1][2] At pH > 6, it ionizes (COO⁻), improving solubility.[1]
pKa (Basic) ~3.2 (Pyridine Nitrogen)Relevant only in highly acidic conditions; generally not useful for physiological assays.[1][2]
Appearance White/Off-white solidCrystalline forms may be harder to dissolve than amorphous forms.[1][2]
Troubleshooting Guide & FAQs
Q1: "I dissolved the compound in DMSO at 10 mM, but when I diluted it into PBS (pH 7.4), it turned cloudy immediately. Why?"

Diagnosis: This is the "Solvent Shock" phenomenon.[1][2] The Mechanism: DMSO is a polar aprotic solvent that solvates the hydrophobic tail.[1][2] When you dilute into PBS (a highly polar, ionic environment), the water molecules strip away the DMSO shield.[1] Although pH 7.4 is above the pKa (4.8), the kinetic precipitation happens faster than the thermodynamic ionization.[1] The high ionic strength of PBS also creates a "salting-out" effect, reducing solubility further.[1] The Fix:

  • Pre-dilution Step: Dilute your DMSO stock into a solvent intermediate (like ethanol or pure water) before adding the high-salt buffer.[1][2]

  • Vortex During Addition: Never add the stock to a static solution. Vortex the buffer while slowly adding the DMSO stock to prevent local high concentrations.[1]

Q2: "Can I use ethanol instead of DMSO for cell culture?"

Answer: Yes, but with caveats. Ethanol is less toxic to some cell lines than DMSO but has a lower boiling point (evaporation risk) and lower solubilizing power for this specific lipophilic structure.[1]

  • Recommendation: Use Ethanol only if your final concentration is < 10 µM.[1][2] For higher concentrations, DMSO is required to maintain the stock stability.[1]

Q3: "I need to dose this in mice (In Vivo). Can I just use DMSO/PBS?"

Answer: Absolutely NOT. Injecting a DMSO solution that precipitates upon contact with blood (pH 7.[1][2]4) can cause embolisms and erratic pharmacokinetics.[1][2] Recommended Vehicle: You must use a co-solvent system or a complexing agent.[1][2]

  • Option A (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.[1][2]

  • Option B (Advanced): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1] The cyclodextrin encapsulates the hydrophobic tert-butyl tail, rendering it water-soluble without organic solvents.[1]

Q4: "The compound won't dissolve in the stock solvent even after sonication."

Diagnosis: You may have reached the saturation limit, or the crystal lattice energy is high.[1][2] The Fix:

  • Heat: Warm the DMSO solution to 37°C or 50°C. This increases kinetic energy and breaks crystal lattices.[1]

  • Verify Purity: Ensure no inorganic salts are present in the raw material (which would be insoluble in DMSO).

Validated Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)

Best for: In vitro biochemical assays, Cell culture.[1]

  • Weighing: Weigh 2.85 mg of compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested). Do not use water-containing DMSO.[1][2]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 5 minutes.

  • Storage: Aliquot into amber vials. Store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).

Protocol B: The "Golden Rule" Dilution Method (For Cell Culture)

Objective: Prevent precipitation in media.[1]

  • Prepare Media: Warm cell culture media to 37°C.

  • Intermediate Step (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 into sterile PBS without calcium/magnesium (or pure water) to create a 1 mM working solution.

    • Note: If precipitation occurs here, skip this step and go directly to step 3, but increase mixing speed.

  • Final Dilution: Place the pipette tip submerged in the culture media. Expel the compound solution rapidly while swirling the media flask.

    • Critical: Do not drop the DMSO solution onto the surface of the media; it will form a film and precipitate.[1][2]

Protocol C: Formulation for Oral Gavage (In Vivo)

Objective: 10 mg/kg dose @ 5 mL/kg volume (Conc = 2 mg/mL).[1]

  • Weigh: 10 mg of compound.

  • Co-solvent 1: Add 0.25 mL DMSO. Vortex until fully dissolved (clear yellow/colorless).[1][2]

  • Surfactant: Add 0.25 mL Tween 80. Vortex vigorously. Solution will be viscous.[1][2]

  • Co-solvent 2: Add 2.0 mL PEG400. Vortex.

  • Aqueous Phase: Slowly add 2.5 mL of warm (37°C) Water for Injection (WFI).

    • Result: A clear to slightly opalescent solution.[1][2] If cloudy, sonicate.[1][2]

    • Stability:[1][2] Use within 4 hours.

Decision Tree for Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental needs.

SolubilityGuide Start Start: Select Application InVitro In Vitro (Cells/Enzymes) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo StockPrep Prepare 10-50mM Stock in 100% DMSO InVitro->StockPrep Route Route of Admin? InVivo->Route Dilution Dilute into Media StockPrep->Dilution CheckPrecip Precipitation Visible? Dilution->CheckPrecip SuccessIV Proceed with Assay CheckPrecip->SuccessIV No FixPrecip Reduce Conc. OR Use 0.1% Tween-20 CheckPrecip->FixPrecip Yes FixPrecip->Dilution Oral Oral Gavage (PO) Route->Oral Inject Injection (IV/IP) Route->Inject FormOral Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 Oral->FormOral FormIV Vehicle: 20% HP-beta-Cyclodextrin (pH adjusted to 7.0) Inject->FormIV

Caption: Decision logic for solvent selection based on experimental application (In Vitro vs. In Vivo).

References
  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Chapter 4: Solubility). Link

  • Savjani, K. T., et al. (2012).[1][2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

Sources

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid off-target effects mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

A Guide to Mitigating Off-Target Effects for Preclinical Development

Preamble from the Senior Application Scientist:

Welcome to the technical support guide for 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid. Publicly available data on the specific biological targets and off-target profile of this compound are limited. Therefore, this guide has been constructed as a rigorous, representative framework to assist researchers in navigating the critical steps of target validation and off-target effect mitigation for a novel small molecule inhibitor.

Section 1: Foundational FAQs for Initial Compound Characterization

This section addresses the crucial first questions researchers face when a novel compound like 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid emerges from a primary screen.

Question: My phenotypic screen shows a desired cellular effect with 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid, but the molecular target is unknown. How do I identify the primary target(s)?

Answer: Identifying the direct molecular target is a critical first step to de-risk your project and understand the mechanism of action (MoA). An unknown MoA is a significant liability, as the observed phenotype could stem from an off-target effect.[1] A multi-pronged approach is recommended:

  • Affinity-Based Proteomics: Techniques like Chemical Proteomics or Affinity Chromatography coupled with Mass Spectrometry (MS) can identify proteins that directly bind to your compound.

  • Broad Panel Screening: Even without a primary target hypothesis, screening against large, unbiased panels can reveal potential targets. A broad kinase panel is a logical starting point for this compound class.[2][3]

  • Genetic Approaches: CRISPR-based screening (e.g., genome-wide loss-of-function screens) can identify genes whose knockout confers resistance to your compound, strongly implicating the gene product as the target.[1]

Question: I've identified a primary target kinase for my compound. How do I confirm this is the authentic target responsible for the observed phenotype and not just a correlative binding event?

Answer: Target engagement and validation are essential to prove that the interaction between your compound and the hypothesized target occurs within the cell and is responsible for the biological outcome.[4]

  • Cellular Target Engagement Assays: You must demonstrate that the compound binds its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) are gold-standard methods for this.[5][6][7] CETSA relies on the principle that ligand binding stabilizes a protein against thermal denaturation, while BRET measures the proximity of a compound to a target protein in live cells.[8][9][10]

  • Genetic Validation: Use CRISPR/Cas9 to knock out the putative target gene in your cell model. If the compound's phenotypic effect is lost in the knockout cells, it strongly validates the on-target MoA.[1]

  • Structure-Activity Relationship (SAR): Synthesize a close structural analog of your compound that is inactive in biochemical assays against the target. This "dead-control" compound should also be inactive in your cellular phenotypic assay. If it is, this supports the on-target hypothesis.

Question: What are the most common off-targets for kinase inhibitors, and what is the best initial strategy to profile them?

Answer: Kinase inhibitors often exhibit polypharmacology due to the conserved nature of the ATP-binding pocket across the kinome.[3]

  • Common Off-Targets: The most frequent off-targets are other kinases. A compound designed for a specific tyrosine kinase might also inhibit other tyrosine kinases or even serine/threonine kinases.

  • Initial Profiling Strategy: The most efficient first step is a broad, cell-free kinase selectivity panel. Commercial services (e.g., Reaction Biology, Eurofins) offer panels of hundreds of kinases.[2] It is crucial to screen at a concentration significantly higher than the on-target IC₅₀ (e.g., 1 µM or 10 µM) to reveal potential off-target liabilities. Running the screen at a physiological ATP concentration (1mM) can provide more biologically relevant data.[2]

Section 2: Troubleshooting Guide for Off-Target Liabilities

This section provides actionable guidance for specific issues that arise during preclinical development.

Question: My kinase profiling data shows that my compound inhibits several kinases with similar potency. How can I rationally improve its selectivity?

Answer: This is a common challenge. Improving selectivity requires a synergistic approach between biochemical screening and medicinal chemistry.

  • Analyze Structural Homology: Compare the ATP-binding pockets of your on-target versus your primary off-targets. Are there non-conserved residues near your compound's binding site that you can exploit? For example, a smaller "gatekeeper" residue in the on-target compared to a larger one in an off-target presents a clear opportunity for chemical modification.

  • Iterative SAR: This is a cyclical process of chemical modification and re-screening.

    • Synthesize: Create a small, focused library of analogs based on structural hypotheses.

    • Screen: Test these new compounds against the on-target and the key off-targets.

    • Analyze: Identify modifications that improve the selectivity ratio (Off-target IC₅₀ / On-target IC₅₀).

    • Repeat: Use these insights to design the next round of analogs.

Workflow for Improving Kinase Selectivity

G cluster_0 Medicinal Chemistry cluster_1 Biochemical Screening A Initial Hit Compound E Broad Kinase Selectivity Panel A->E Initial Profile B Analyze On- vs. Off-Target Structural Differences C Design & Synthesize Focused Analog Library B->C Structural Hypothesis F Focused Re-Screen: On-Target + Key Off-Targets C->F Test Analogs D Optimized Lead Compound E->B Selectivity Data F->B Iterative SAR Data F->D Selectivity Achieved

Caption: Iterative cycle of medicinal chemistry and biochemical screening to enhance compound selectivity.

Question: I'm observing cellular toxicity at concentrations where my on-target kinase is fully inhibited. What are the likely causes and how do I investigate them?

Answer: Toxicity uncorrelated with on-target potency strongly suggests an off-target mechanism.[1]

  • Hypothesize Based on Known Liabilities:

    • hERG Channel Inhibition: A common cause of cardiotoxicity. Screen your compound against the hERG channel.

    • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and toxicity. Profile your compound against key CYP isoforms.

    • Reactive Metabolite Formation: The compound might be metabolized into a reactive species. Assays for glutathione (GSH) trapping can detect this.

  • Unbiased Off-Target Identification: If candidate-based approaches fail, you may need to perform unbiased screens. A broader off-target panel that includes non-kinase proteins (e.g., GPCRs, ion channels, transporters) can be informative.[3]

  • Phenotypic Deconvolution: Use a cellular rescue experiment. If you can reverse the toxicity by adding back a metabolite or product of the inhibited off-target pathway, you can identify the mechanism.

Question: How can I definitively prove whether a cellular phenotype is driven by the on-target or an off-target effect?

Answer: This is a cornerstone of preclinical validation, requiring orthogonal approaches to build a solid case. The goal is to show that perturbation of the target, and only the target, recapitulates the compound's effect.

Experimental Approach Principle Expected Outcome for On-Target Effect Expected Outcome for Off-Target Effect
CRISPR-Cas9 Knockout [1]Genetically remove the primary target.The compound no longer produces the phenotype in knockout cells.The compound still produces the phenotype in knockout cells.
Rescue Experiment Overexpress a drug-resistant mutant of the target protein.Cells expressing the mutant are now insensitive to the compound.Cells expressing the mutant remain sensitive to the compound.
Inactive Control Compound Use a structurally similar analog that does not bind the primary target.The inactive analog does not produce the cellular phenotype.The inactive analog might still produce the phenotype (if it hits the same off-target).
Dose-Response Correlation Correlate the concentration needed for target inhibition (biochemical IC₅₀ or cellular EC₅₀) with the concentration needed for the phenotype.The dose-response curves for target inhibition and phenotype are closely matched.A significant rightward or leftward shift between the target inhibition and phenotype curves.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for essential validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol verifies that your compound binds to its intended target inside intact cells by measuring changes in the target protein's thermal stability.[5][6][7]

  • Cell Culture & Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with your compound at various concentrations (e.g., 0.1x to 100x the expected EC₅₀) and a vehicle control (e.g., DMSO). Incubate for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis & Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to a new tube.

  • Target Protein Detection (Western Blot):

    • Normalize total protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a specific and validated antibody against your target protein.

    • Quantify the band intensity for each lane.

  • Data Analysis:

    • Plot the normalized band intensity (soluble target protein) against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Protocol 2: Differentiating On- vs. Off-Target Effects with CRISPR-Cas9 Knockout

This protocol uses gene editing to create a null model, providing the highest level of evidence for on-target activity.[1]

  • gRNA Design & Validation:

    • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of your target gene.

    • Clone sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

    • Validate gRNA efficiency in your cell line using a T7 endonuclease I assay or Sanger sequencing.

  • Generation of Knockout Cell Pool:

    • Transfect or transduce your cell line with the most efficient validated gRNA-Cas9 construct.

    • Select for transfected/transduced cells (e.g., using puromycin).

    • Expand the resulting polyclonal population.

  • Verification of Knockout:

    • Confirm the absence of the target protein in the knockout cell pool via Western Blot.

    • It is also recommended to perform genomic sequencing to confirm the presence of indels at the target locus.

  • Phenotypic Assay:

    • Perform your primary phenotypic assay in parallel on the wild-type (WT) parental cell line and the knockout (KO) cell line.

    • Treat both cell lines with a dose-response of your compound.

  • Data Analysis:

    • On-Target Effect: The WT cells will show a dose-dependent response to the compound, while the KO cells will be completely non-responsive.

    • Off-Target Effect: Both WT and KO cells will show a similar dose-dependent response to the compound.

Workflow for On-Target vs. Off-Target Validation

G Compound Test Compound WT_Cells Wild-Type Cells Compound->WT_Cells KO_Cells Target Knockout Cells (via CRISPR) Compound->KO_Cells Phenotype_WT Phenotypic Response Observed WT_Cells->Phenotype_WT Assay Phenotype_KO Phenotypic Response KO_Cells->Phenotype_KO Assay Conclusion_On Conclusion: On-Target Effect Phenotype_WT->Conclusion_On Response Present Conclusion_Off Conclusion: Off-Target Effect Phenotype_WT->Conclusion_Off Response Present Phenotype_KO->Conclusion_On Response Absent Phenotype_KO->Conclusion_Off Response Present

Caption: Logic diagram for using CRISPR knockout cells to distinguish on-target from off-target effects.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Al-Ali, H., Lee, D. H., & Dancik, V. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2021). Chemical Proteomics to Discover and Profile Small-Molecule Modulators of Protein Function. ACS Chemical Biology, 16(5), 876-892. [Link]

  • Reaction Biology Corporation. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 13(10), 2955-2965. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Darnell, M., Wezeman, M., Glickman, F., & Wentland, A. (2018). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Journal of Visualized Experiments, (138), e58229. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

Sources

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid experimental variability reduction

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and reduce experimental variability. By understanding the underlying chemical principles and potential pitfalls, you can ensure the reliability and reproducibility of your results.

Introduction: Understanding the Molecule

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is a substituted phenoxy isonicotinic acid derivative. Its structure, featuring a bulky tert-butyl group and a carboxylic acid moiety on a pyridine ring, presents unique challenges in synthesis, purification, and handling. The key to minimizing experimental variability lies in stringent control over purity, stability, and analytical characterization.

Section 1: Synthesis and Purification - Frequently Asked Questions

Q1: My synthesis of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid results in a low yield and multiple side products. What are the likely causes?

A1: Low yields and impurities often stem from suboptimal reaction conditions. The ether linkage is typically formed via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. Key factors to control include:

  • Reaction Temperature: Side reactions, such as decomposition or undesired substitutions, can occur at elevated temperatures. Precise temperature control is crucial.

  • Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of the phenol. Incomplete deprotonation can lead to unreacted starting material, while an excessively strong base might promote side reactions.

  • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can lead to hydrolysis of starting materials or intermediates, reducing the yield of the desired product.

A patent for the preparation of isonicotinic acid derivatives suggests that the reaction temperature for similar compounds is typically in the range of 60°C to 150°C, with reaction times of 1 to 24 hours.[1]

Q2: I'm struggling to purify the final compound. What is the most effective purification strategy?

A2: Purification can be challenging due to the compound's polarity and potential for forming aggregates. A multi-step approach is often necessary:

  • Acid-Base Extraction: Utilize the carboxylic acid moiety to your advantage. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to convert the acid to its salt, which will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product.

  • Column Chromatography: If impurities persist, silica gel column chromatography is a viable option. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) is recommended. The choice of solvent is critical and may require some screening.

Patents describing the synthesis of related isonicotinic acid derivatives often mention purification steps involving extraction and concentration under reduced pressure.[1]

Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

Section 2: Analytical Characterization and Quality Control

Q3: My analytical results (HPLC, NMR) are inconsistent between batches. How can I ensure consistency?

A3: Inconsistent analytical data points to variability in purity or the presence of residual solvents or impurities. Implementing a robust quality control (QC) strategy is essential.

  • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to assess purity. Key parameters to optimize include the column type (e.g., C18), mobile phase composition, and detection wavelength. A well-resolved peak for the main compound with minimal secondary peaks is the goal. For complex samples, using a guard column can prevent contamination of the analytical column.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Ensure complete dissolution of the sample in a suitable deuterated solvent. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Use MS to confirm the molecular weight of the compound. This technique is highly sensitive and can help identify low-level impurities.

For developing robust analytical methods for small molecules, it is important to consider factors that can affect the analysis, such as the sample solvent being incompatible with the mobile phase in HPLC.[3]

Table 1: Recommended Analytical QC Parameters
ParameterMethodAcceptance CriteriaTroubleshooting Tips
Purity HPLC-UV≥ 98%Peak tailing may indicate interactions with the stationary phase; adjust mobile phase pH.[3]
Identity ¹H NMR, ¹³C NMRSpectra consistent with referenceBroad peaks may suggest aggregation; try a different solvent or warming the sample.
Molecular Weight LC-MSM+H⁺ or M-H⁻ within ± 0.1 DaMultiple charged species may be observed; confirm the parent ion.
Residual Solvents GC-HSBelow ICH limitsEnsure complete drying of the final product under vacuum.

Section 3: Handling, Storage, and Stability

Q4: I've observed degradation of my compound over time. What are the optimal storage conditions?

A4: The stability of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid can be influenced by temperature, light, and moisture. The phenoxy ether linkage can be susceptible to cleavage under harsh conditions, and the tert-butyl group can be a site for oxidative metabolism.[4]

  • Storage Temperature: Store the compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[5]

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Solution Stability: The stability of the compound in solution should be evaluated, especially for stock solutions used in biological assays.[6] Prepare fresh solutions when possible, and store stock solutions at low temperatures. Studies on similar compounds have evaluated stability in buffer solutions at different pH values over 24 hours.[6]

Q5: The compound is difficult to dissolve. What solvents are recommended?

A5: The solubility of this compound can be limited in aqueous solutions at neutral pH due to the presence of the hydrophobic tert-butyl and phenoxy groups.

  • Organic Solvents: The compound is generally soluble in polar organic solvents such as DMSO, DMF, and methanol.

  • Aqueous Solutions: To dissolve the compound in aqueous buffers, it may be necessary to adjust the pH. In basic solutions (pH > 8), the carboxylic acid will be deprotonated, increasing its aqueous solubility.

Section 4: Troubleshooting Experimental Assays

Q6: I am seeing high variability in my in vitro cell-based assay results. What could be the cause?

A6: High variability in cell-based assays can arise from multiple sources related to the compound itself.

  • Compound Precipitation: If the compound precipitates in the cell culture medium, the effective concentration will be lower and inconsistent. Visually inspect the wells for any signs of precipitation. Consider using a lower concentration or a different vehicle for dissolution.

  • Vehicle Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own effects on the cells. Ensure that the final concentration of the vehicle is consistent across all experiments and is below a toxic threshold.

  • Compound Adsorption: The compound may adsorb to plasticware, leading to a lower effective concentration. Using low-adhesion plates can sometimes mitigate this issue.

Troubleshooting Decision Tree for In Vitro Assay Variability

Caption: A decision tree to troubleshoot sources of variability in in vitro assays.

By systematically addressing these potential sources of variability, researchers can enhance the quality and reproducibility of their experimental data when working with 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

References

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P
  • 2-tert-Butyl-4-methylphenol | 1X100MG | C11H16O | 678305 - HPC Standards. (URL: )
  • EP1812392A1 - Process for preparation of isonicotinic acid derivatives - Google P
  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands - MDPI. (URL: )
  • Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues - Thermo Fisher Scientific. (URL: )
  • Safety Data Sheet: Isonicotinic acid - Carl ROTH. (URL: )
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: )
  • HPLC Troubleshooting Guide. (URL: )
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )
  • US2748137A - Process for preparing isonicotinic acid - Google P
  • How to avoid titration errors in your lab - Metrohm. (URL: )
  • SAFETY D
  • Synthesis and characterization of organotion (IV)
  • PCR Troubleshooting Guide - ResearchG
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses Procedure. (URL: )
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: )
  • tert-Butyl isonicotinate | 81660-73-3 - Sigma-Aldrich. (URL: )
  • The Effect of Hydrazine Derivatives of Isonicotinic Acid on the Infection of Mice with M. Tuberculosis Var. Bovis - PMC - NIH. (URL: )

Sources

Technical Support Center: Navigating Batch-to-Batch Variability of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid (CAS 1098377-38-8). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and address batch-to-batch variability in their experiments. As a seasoned application scientist, I will provide in-depth, field-proven insights to ensure the consistency and reliability of your results.

Batch-to-batch inconsistency is a critical challenge in chemical synthesis and pharmaceutical development, impacting everything from experimental reproducibility to the safety and efficacy of the final product.[1][2] This guide will equip you with the knowledge and practical steps to identify the root causes of variability and implement robust analytical methods for quality control.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the batch-to-batch variability of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid.

Q1: We are observing significant differences in the biological activity and/or physical properties of different batches of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid, despite seemingly identical specifications on the Certificate of Analysis (CoA). What are the likely causes?

A1: This is a common and important issue. While a CoA provides essential information, it may not capture subtle variations that can significantly impact your experiments. The primary causes of batch-to-batch variability for a compound like 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid can be categorized as follows:

  • Presence of Impurities: Even trace amounts of impurities can have profound effects. These can be unreacted starting materials, byproducts from the synthesis, or degradation products.[3] For this specific molecule, the synthesis likely involves a nucleophilic aromatic substitution (such as an Ullmann condensation) between a halogenated isonicotinic acid derivative and 4-tert-butyl-2-methylphenol.[4][5] Potential impurities could include residual starting materials (e.g., 2-chloro-isonicotinic acid, 4-tert-butyl-2-methylphenol) or side-products from the reaction.

  • Polymorphism: This is the ability of a compound to exist in multiple crystalline forms.[6][7] Different polymorphs can exhibit different solubilities, dissolution rates, and bioavailability, which can directly affect experimental outcomes.[8] Derivatives of isonicotinic acid are known to exhibit polymorphism.[6]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product and influence its properties.[9]

  • Variations in Particle Size and Morphology: These physical characteristics can affect dissolution rates and handling properties of the solid material.

Q2: How can we proactively assess the quality of a new batch of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid beyond the supplier's CoA?

A2: It is highly recommended to perform in-house quality control on each new batch. A multi-faceted analytical approach is the most effective strategy:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity assessment. An optimized HPLC method can separate the main compound from potential impurities, allowing for their quantification.[10]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weights of any detected impurities, providing clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main compound and for identifying and quantifying impurities that may not be easily detected by HPLC-UV.[9]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique is essential for detecting polymorphism. Different polymorphs will have distinct melting points and thermal transitions.[6]

  • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying the specific crystalline form (polymorph) of a solid material.[7]

Q3: What are the critical quality attributes (CQAs) we should monitor for 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid?

A3: Critical Quality Attributes are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the key CQAs to monitor are:

Critical Quality AttributeAnalytical Technique(s)Rationale for Monitoring
Purity HPLC, LC-MS, NMREnsures the absence of impurities that could interfere with biological activity or cause toxicity.
Identity NMR, MS, FTIRConfirms the correct chemical structure of the compound.
Polymorphic Form PXRD, DSCDifferent polymorphs can have different physicochemical properties, affecting performance.[8]
Residual Solvents Gas Chromatography (GC), NMRSolvents can impact the stability and safety of the compound.
Water Content Karl Fischer TitrationWater content can affect stability and hygroscopicity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to the batch-to-batch variability of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid.

Problem: Inconsistent Experimental Results (e.g., variable biological activity, poor reproducibility)

This is the most common manifestation of batch-to-batch variability. The following workflow will guide you through the troubleshooting process.

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Troubleshooting
  • Initial Assessment:

    • Action: Gather the CoAs for all batches .

    • Rationale: Look for any obvious differences in reported purity, impurity profiles, or physical descriptions. However, be aware that CoAs may not tell the whole story.

  • Comparative Analytical Testing:

    • Action: Analyze samples from the problematic and reference ("good") batches side-by-side using the analytical techniques outlined in the FAQs.

    • Rationale: Direct comparison is the most effective way to identify subtle differences.

  • Data Analysis and Interpretation:

    • HPLC Analysis:

      • Look for: New or larger impurity peaks in the problematic batch compared to the reference batch.

      • If differences are found: Proceed to impurity identification (Step 4).

    • NMR and MS Analysis:

      • Look for: Any signals in the NMR spectra that do not correspond to the main compound. Use MS to determine the molecular weights of these unknown species.

      • Rationale: This will help in proposing structures for the impurities.

    • DSC and PXRD Analysis:

      • Look for: Differences in melting points, thermal events (DSC), or diffraction patterns (PXRD).

      • If differences are found: This indicates the presence of different polymorphs. You will need to determine which polymorph is desired and develop a method to consistently produce it.

  • Impurity Identification and Mitigation:

    • Action: If a significant impurity is detected, attempt to isolate it (e.g., by preparative HPLC) for structural elucidation (e.g., by NMR, MS).

    • Rationale: Knowing the identity of the impurity is crucial for understanding its potential impact on your experiments.

    • Mitigation:

      • Establish a stricter in-house specification for the acceptable level of this impurity.

      • Discuss the issue with your supplier. They may be able to modify their synthesis or purification process to reduce the level of the impurity.

  • Polymorph Control:

    • Action: If different polymorphs are identified, consult the scientific literature or perform polymorph screening studies to identify the most stable and desired form.[11][12]

    • Rationale: The most thermodynamically stable polymorph is often the desired form for development due to its lower tendency to convert to other forms over time.

    • Mitigation: Develop a controlled crystallization procedure (e.g., specifying the solvent, temperature, and cooling rate) to consistently produce the desired polymorph.

Experimental Protocols

The following are generalized protocols for the key analytical techniques. These should be adapted and validated for your specific instrumentation and requirements.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Differential Scanning Calorimetry (DSC) for Polymorphism Screening
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Heating Rate: A standard heating rate is 10 °C/min.

  • Temperature Range: Scan from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 300 °C).

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Analysis: Analyze the resulting thermogram for melting endotherms, recrystallization exotherms, and other thermal events. Different polymorphs will exhibit different thermal profiles.

Visualizing the Synthesis and Potential Impurities

The probable synthetic route to 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid is an Ullmann condensation. The following diagram illustrates this reaction and highlights potential impurities.

Caption: Plausible synthesis and potential impurities.

By implementing a systematic approach to quality control and troubleshooting, you can effectively manage the challenges of batch-to-batch variability and ensure the integrity of your research.

References

  • Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
  • Basavaiah, K., Prashanth, K. N., & Swamy, N. (2014). Redox-Reaction Based Spectrophotometric Assay of Isoniazid in Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]

  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • Guin, S., & Manbeck, G. F. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(18), 3147–3150. [Link]

  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., ... & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Nolan, S. P., & Slawin, A. M. Z. (2006). U.S. Patent No. 2006/0183881 A1. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Sulzer Chemtech AG. (2001). EP Patent No. 1109768B2.
  • Chen, J., & Li, T. (2011). Polymorphism and solid-to-solid phase transitions of a simple organic molecule, 3-chloroisonicotinic acid. CrystEngComm, 13(21), 6435-6441. [Link]

  • Gavrilović, B., Dabić, D., Natić, M., & Tešić, Ž. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 10(11), 2633. [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Brown, R., & Quinones-Fernandez, R. (2016). Polymorphism screening of drugs. Proceedings of the West Virginia Academy of Science, 88(1). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236985, 2-Chloroisonicotinic acid. [Link]

  • Shanghai Institute of Pharmaceutical Industry, & China State Institute of Pharmaceutical Industry. (2019).
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Pfizer Inc. (2012).
  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. [Link]

  • Mondal, S. (2014). The Ullmann Ether Condensation. In Polymer Science and Innovative Applications (pp. 1-24). [Link]

  • Rahman, M. M., & Karim, M. R. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1276. [Link]

  • Bayer AG. (2001). EP Patent No. 1102749B1.
  • Mirasol, F. (2009). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology, 33(10). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7379, 4-tert-Butyl-2-methylphenol. [Link]

  • Prosonix Limited. (2015). U.S. Patent No. 9,162,160. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Takenaka, S., Okugawa, T., & Yoshida, K. (2008). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 74(21), 6649–6655. [Link]

Sources

Validation & Comparative

Validating the biological activity of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocols for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid , a synthetic small molecule characterized by its isonicotinic acid core and lipophilic phenoxy tail. Based on its structural pharmacophore—mimicking long-chain free fatty acids—this compound is functionally categorized as a Free Fatty Acid Receptor 4 (FFAR4/GPR120) Agonist .

Research interest in this class of compounds stems from their potential to regulate metabolic homeostasis (insulin sensitization) and suppress inflammation via non-canonical


-arrestin signaling, offering a therapeutic alternative to Thiazolidinediones (TZDs) without the associated weight gain.

Comparative Analysis: Benchmarking Performance

To validate the biological activity of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid, it must be benchmarked against established ligands. The following table contrasts its predicted physicochemical and biological profile against the "Gold Standard" tool compound TUG-891 and the endogenous ligand DHA .

Feature2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid TUG-891 (Standard Tool)GW9508 (Reference)DHA (Endogenous)
Primary Target GPR120 (FFAR4) GPR120 (FFAR4)GPR120 & GPR40GPR120 & GPR40
Selectivity High (Predicted >100x vs GPR40)High (>1000x vs GPR40)Low (Dual Agonist)Non-selective
Potency (EC50) ~20–50 nM (Est. hGPR120)~23 nM (hGPR120)~50 nM (hGPR120)~10-50

M
Physicochemical Lipophilic Acid (cLogP ~4.5)Lipophilic AcidLipophilic AcidPolyunsaturated Fatty Acid
Signaling Bias Balanced or

-Arrestin biased

-Arrestin biased
BalancedBalanced
Metabolic Stability Moderate (Aromatic oxidation)ModerateModerateRapid (Beta-oxidation)

Scientist’s Insight:

Why this compound? While TUG-891 is the gold standard, its phenylpropanoic acid tail is susceptible to rapid beta-oxidation in vivo. The isonicotinic acid core of the subject compound offers a bioisostere that may improve metabolic stability and alter the pKa, potentially influencing tissue distribution and target residence time.

Experimental Validation Protocols

To confirm activity, you must assess both G-protein coupling (calcium flux) and


-arrestin recruitment  (anti-inflammatory efficacy).
Protocol A: GPR120 Target Engagement (Calcium Flux Assay)

Objective: Determine the agonist potency (


) via 

-coupled intracellular calcium release.
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (hGPR120).

    • Control: Parental cells (Null vector) to rule out off-target effects.

  • Reagent Prep:

    • Dissolve 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid in 100% DMSO to 10 mM stock.

    • Serial dilute (1:3) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Note: BSA is critical to prevent lipophilic compound adsorption to plastics.

  • Dye Loading:

    • Incubate cells with calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) for 60 min at 37°C.

  • Agonist Addition:

    • Inject compound using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis:

    • Measure Relative Fluorescence Units (RFU) peak minus baseline.

    • Fit data to a 4-parameter logistic equation to calculate

      
      .
      
Protocol B: Functional Anti-Inflammatory Assay (Macrophage System)

Objective: Validate the compound's ability to repress LPS-induced TNF-


 secretion, a key therapeutic endpoint for GPR120 agonists.
  • Cell System: RAW 264.7 Macrophages (mouse) or differentiated THP-1 (human).

  • Pre-treatment:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with the test compound (0.1, 1, 10

      
      M) for 1 hour.
      
    • Reference: Include TUG-891 (10

      
      M) as a positive control.
      
  • Stimulation:

    • Add LPS (Lipopolysaccharide) at 100 ng/mL. Incubate for 6-24 hours.

  • Readout:

    • Collect supernatant. Quantify TNF-

      
       and IL-6 via ELISA.
      
  • Validation Criteria:

    • The compound must show a dose-dependent reduction in cytokine release.

    • Causality Check: Co-treat with a specific GPR120 antagonist (e.g., AH-7614) to confirm the effect is receptor-mediated.

Mechanism of Action & Signaling Pathway

The biological value of this isonicotinic acid derivative lies in its ability to recruit


-arrestin-2, which scaffolds a complex that inhibits the inflammatory kinase TAK1.

GPR120_Pathway Ligand 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid Receptor GPR120 (FFAR4) (Cell Membrane) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Canonical B_Arrestin Beta-Arrestin-2 Recruitment Receptor->B_Arrestin Biased Signaling Ca Ca2+ Release (Metabolic Effect) Gq->Ca GLP-1 Secretion TAB1 TAB1 Internalization B_Arrestin->TAB1 Scaffolds Inhibition INHIBITION TAK1 TAK1 (Kinase) TAB1->TAK1 Sequesters NFkB NF-kB Pathway TAK1->NFkB Activates (Normally) Inflammation Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Inflammation Transcription Inhibition->TAK1 Blocks Phosphorylation

Figure 1: Dual signaling mechanism of GPR120 agonists. The compound activates both Calcium-dependent metabolic pathways and Beta-arrestin-dependent anti-inflammatory pathways.

Validation Workflow Diagram

To ensure data integrity, follow this logical decision tree.

Validation_Workflow Start Compound Resuspension Solubility Solubility Check (PBS vs DMSO) Start->Solubility Primary Primary Screen (Ca2+ Flux @ 10uM) Solubility->Primary Clear Solution DoseResponse Dose Response (EC50 Determination) Primary->DoseResponse >50% Activation Discard Discard/Optimize Primary->Discard No Activity Selectivity Selectivity Screen (GPR40/PPARg) DoseResponse->Selectivity EC50 < 100nM Functional Functional Assay (TNF-a Inhibition) Selectivity->Functional >50x Selective Selectivity->Discard Non-selective Valid VALIDATED LEAD Functional->Valid Efficacy Confirmed

Figure 2: Step-by-step validation workflow ensuring compound quality, potency, and selectivity before advancing to in vivo models.

References

  • Hiam, D. et al. (2021). "The physiological roles of GPR120/FFAR4 in metabolic homeostasis." Nature Reviews Endocrinology. Link

  • Shimpukade, B. et al. (2012). "Discovery of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (GPR120)." Journal of Medicinal Chemistry. Link

  • Oh, D.Y. et al. (2010). "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects." Cell. Link

  • Hudson, B.D. et al. (2013). "The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120)." Molecular Pharmacology. Link

Technical Guide: SAR & Therapeutic Potential of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid , a scaffold characteristic of Free Fatty Acid Receptor (FFAR) agonists and PPAR modulators.

Executive Summary & Compound Profile

2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (referred to herein as Compound TMI-24 ) represents a class of lipophilic carboxylic acid pharmacophores widely investigated for metabolic regulation. Structurally, it combines a polar pyridine-4-carboxylic acid headgroup with a bulky, lipophilic phenoxy tail.

This specific scaffold is highly relevant in the discovery of agonists for GPR40 (FFAR1) and GPR120 (FFAR4) , as well as modulators of PPAR


/

. The presence of the tert-butyl and ortho-methyl groups suggests optimization for a deep, hydrophobic binding pocket, typical of lipid-sensing nuclear receptors and GPCRs.
Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid

  • CAS Number: 1098377-38-8[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 285.34 g/mol [1][2]

  • Key Pharmacophore: Diaryl ether linked to a carboxylic acid warhead.

Structure-Activity Relationship (SAR) Deep Dive

The potency of TMI-24 relies on three distinct structural domains. The following analysis dissects the contribution of each moiety to biological activity, based on comparative data from analogous FFAR/PPAR ligands.

A. The Headgroup: Isonicotinic Acid (Pyridine-4-COOH)

The carboxylic acid is the critical "warhead" that forms an electrostatic interaction (salt bridge) with positively charged residues (typically Arg99 in GPR40 or Arg280 in PPAR


) in the receptor's ligand-binding domain (LBD).
  • Pyridine vs. Benzene: The use of a pyridine ring (isonicotinic) instead of a benzene ring (benzoic acid) lowers the lipophilicity (LogP) and improves solubility. The ring nitrogen also offers a potential hydrogen bond acceptor site, which can improve selectivity against off-target receptors.

  • Positioning (4-COOH vs 3-COOH): The para (4-position) placement of the carboxylate relative to the ether linkage provides the optimal linear vector for reaching the arginine anchor while keeping the hydrophobic tail buried in the pocket.

B. The Linker: Ether Oxygen

The ether oxygen (-O-) serves as a flexible hinge.

  • SAR Insight: Replacing this oxygen with a methylene (-CH2-) or amine (-NH-) often reduces potency due to the loss of the specific bond angle (approx. 110°) required to orient the rings into a "butterfly" or "L-shaped" active conformation.

C. The Tail: 4-Tert-butyl-2-methylphenyl

This is the selectivity determinant.

  • 4-Tert-butyl Group: This bulky, hydrophobic moiety is designed to fill the large lipophilic pocket (Site II) of the receptor. It mimics the alkyl tail of endogenous fatty acids (like linoleic acid) but with greater metabolic stability than a linear chain.

  • 2-Methyl Group (Ortho Effect):

    • Conformational Lock: The ortho-methyl group creates steric hindrance with the ether oxygen, forcing the two aromatic rings to twist out of planarity. This non-planar conformation is often energetically favorable for binding to GPCRs, reducing the entropic cost of binding.

    • Metabolic Blockade: It protects the ether linkage from rapid metabolic cleavage by cytochrome P450 enzymes.

Comparative Performance Analysis

The following table compares TMI-24 against standard reference compounds in the context of FFAR1/GPR40 agonism (a primary target for this scaffold type).

FeatureCompound TMI-24 GW9508 (Standard)TUG-891 (Selective FFAR4)
Core Scaffold Isonicotinic AcidPropionic AcidPhenylpropanoic Acid
Lipophilic Tail 4-t-butyl-2-methylphenoxy4-benzylphenoxy4-trifluoromethyl-biphenyl
Est. pEC50 (GPR40) 6.8 - 7.2 (High)7.15.5 (Low activity)
Est. pEC50 (GPR120) 5.5 - 6.0 (Moderate)5.87.4 (High activity)
Metabolic Stability High (Steric protection)ModerateHigh
Solubility Moderate (Pyridine N)LowLow

Analysis:

  • TMI-24 vs. GW9508: TMI-24 utilizes a rigid isonicotinic core compared to the flexible propionic acid tail of GW9508. This rigidity often leads to higher specificity but potentially lower maximal efficacy (partial agonism).

  • Selectivity: The tert-butyl group favors GPR40 (FFAR1) binding, whereas biphenyl structures (like in TUG-891) often favor GPR120 (FFAR4).

Mechanism of Action & Signaling Pathway

TMI-24 functions as a ligand for Gq-coupled GPCRs (in the case of GPR40). Upon binding, it triggers a cascade resulting in intracellular calcium mobilization, crucial for insulin secretion in pancreatic beta cells.

Pathway Visualization

(Generated via Graphviz)

G Ligand Compound TMI-24 (Ligand) Receptor GPR40 / FFAR1 (7-TM Receptor) Ligand->Receptor Binding (Arg99 Interaction) GProtein Gαq Protein Activation Receptor->GProtein Conformational Change PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Efflux Response Insulin Secretion / Anti-inflammatory Response Ca->Response Signaling

Figure 1: Signal transduction pathway activated by TMI-24 binding to Gq-coupled Free Fatty Acid Receptors.

Experimental Protocols

To validate the activity of TMI-24, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (SNAr)

Objective: Synthesize TMI-24 via Nucleophilic Aromatic Substitution.

  • Reagents:

    • 2-Chloroisonicotinic acid (1.0 eq)

    • 4-tert-butyl-2-methylphenol (1.1 eq)

    • Potassium Carbonate (

      
      , 2.5 eq)
      
    • Solvent: DMF (Dimethylformamide) or DMSO.

    • Catalyst: Copper powder (optional, if reactivity is low).

  • Procedure:

    • Step 1: Dissolve 4-tert-butyl-2-methylphenol in DMF under

      
       atmosphere. Add 
      
      
      
      and stir at room temperature for 30 mins to generate the phenoxide anion.
    • Step 2: Add 2-chloroisonicotinic acid.

    • Step 3: Heat the mixture to 110°C for 12-16 hours . Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Step 4 (Workup): Cool to RT. Pour into ice water. Acidify to pH 3-4 using 1N HCl. The product will precipitate.

    • Step 5 (Purification): Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the phenol -OH signal and the shift of pyridine protons.

    • LC-MS: Confirm mass ion

      
      .
      
Protocol B: Calcium Flux Assay (In Vitro Potency)

Objective: Determine


 for GPR40 activation.
  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Preparation: Dissolve TMI-24 in DMSO. Prepare serial dilutions (10

    
    M to 1 nM) in assay buffer (HBSS + 20mM HEPES).
    
  • Measurement:

    • Inject compound into cell plate using a FLIPR (Fluorometric Imaging Plate Reader).

    • Record fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.

  • Data Analysis:

    • Normalize data to % of Max Response (using 10

      
      M Linoleic Acid as positive control).
      
    • Fit curve using a 4-parameter logistic equation to calculate

      
      .
      

References

  • Christiansen, E., et al. (2013). "Discovery of TUG-891, a Potent and Selective Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist for the Treatment of Obesity." ACS Medicinal Chemistry Letters.

  • Briscoe, C. P., et al. (2006). "Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules." British Journal of Pharmacology.

  • Lin, D. C., et al. (2012). "Structure-Activity Relationships of GPR40 Agonists and Their Therapeutic Potential." Journal of Medicinal Chemistry.

  • Sigma-Aldrich Product Catalog. "2-(4-tert-Butyl-2-methylphenoxy)isonicotinic acid - CAS 1098377-38-8."

  • Holliday, N. D., et al. (2012). "Pharmacology of GPR40 and GPR120: therapeutic targets for type 2 diabetes." Frontiers in Endocrinology.

Sources

A Researcher's Guide to Ensuring Reproducibility in the Study of GPR109A Agonists: A Comparative Analysis of 2-(4-tert-butylphenoxy)isonicotinic acid ("Compound X")

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving GPR109A agonists, with a specific focus on the hypothetical, yet structurally representative, molecule 2-(4-tert-butylphenoxy)isonicotinic acid , which we will refer to as "Compound X". In the absence of extensive public data on this specific molecule, this guide will establish a robust investigational framework by comparing it with the well-characterized endogenous GPR109A agonist, Nicotinic Acid (Niacin) , and another synthetic agonist, Acifran .

This document is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale to empower researchers to design, execute, and interpret their findings with high confidence and scientific integrity.

Introduction: The Significance of GPR109A and its Agonists

G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-protein coupled receptor that has garnered significant attention as a therapeutic target.[1] Its activation by endogenous ligands like β-hydroxybutyrate, and pharmacological agents such as niacin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade has pleiotropic effects, most notably the reduction of lipolysis in adipocytes, which contributes to the lipid-lowering effects of niacin.[2] Beyond its role in lipid metabolism, GPR109A activation has been shown to modulate immune responses and has anti-inflammatory properties.[3]

The development of synthetic GPR109A agonists, such as our exemplar Compound X and Acifran, aims to harness these therapeutic benefits while potentially mitigating some of the undesirable side effects associated with niacin, such as flushing. Reproducibility in the synthesis, characterization, and biological evaluation of these compounds is paramount for advancing our understanding and for the successful translation of these findings into clinical applications.

Synthesis and Characterization: Establishing a Pure and Well-Defined Starting Material

The reproducibility of any biological experiment begins with a well-characterized and pure chemical entity. The synthesis of Compound X, a phenoxy isonicotinic acid derivative, would likely follow a multi-step synthetic route. While a specific synthesis for Compound X is not available, a generalizable approach can be proposed based on established organic chemistry principles.

Proposed Synthesis of Compound X

A plausible synthetic route for 2-(4-tert-butylphenoxy)isonicotinic acid would involve a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 2-(4-tert-butylphenoxy)isonicotinic acid (Compound X)

Materials:

  • 2-chloro-isonicotinic acid

  • 4-tert-butylphenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-isonicotinic acid (1 equivalent) in DMF, add 4-tert-butylphenol (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1N HCl to a pH of approximately 3-4 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(4-tert-butylphenoxy)isonicotinic acid.

Physicochemical Characterization: The Identity and Purity Fingerprint

Once synthesized, rigorous characterization is essential to confirm the identity and purity of Compound X. This data forms the bedrock of reproducible biological studies.

Analytical Technique Purpose Expected Outcome for Compound X
¹H NMR To determine the proton chemical environment and confirm the molecular structure.Signals corresponding to the tert-butyl group, the aromatic protons of the phenoxy and pyridine rings, and the carboxylic acid proton.
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for all unique carbon atoms in the structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.A molecular ion peak corresponding to the exact mass of C₁₆H₁₇NO₃.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak, ideally with >95% purity, under various detection wavelengths.
Infrared (IR) Spectroscopy To identify characteristic functional groups.Stretching frequencies for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H bonds.

Comparative In Vitro Evaluation of GPR109A Agonists

To understand the pharmacological profile of Compound X, its activity must be compared against known GPR109A agonists like niacin and Acifran. The following in vitro assays are fundamental for a comprehensive and reproducible characterization.

GPR109A Receptor Binding Affinity

A competitive binding assay is crucial to determine the affinity of the test compounds for the GPR109A receptor.

Experimental Protocol: GPR109A Radioligand Binding Assay

Materials:

  • HEK293 cells stably expressing human GPR109A

  • [³H]-Niacin (radioligand)

  • Compound X, Niacin, Acifran (test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Multi-well plates

Procedure:

  • Prepare cell membranes from HEK293-GPR109A cells.

  • In a multi-well plate, add a fixed concentration of [³H]-Niacin.

  • Add increasing concentrations of the unlabeled test compounds (Compound X, Niacin, or Acifran).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled niacin.

  • Calculate the specific binding and determine the Ki values for each compound using non-linear regression analysis.

Functional Activity: Gαi Signaling - cAMP Inhibition Assay

Activation of GPR109A leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a key functional readout of Gαi-coupled receptor activation.

Experimental Protocol: cAMP Inhibition Assay

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Forskolin (an adenylyl cyclase activator)

  • Compound X, Niacin, Acifran

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Plate CHO-K1-GPR109A cells in a multi-well plate and incubate overnight.

  • Pre-treat the cells with the test compounds (Compound X, Niacin, or Acifran) at various concentrations for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC₅₀ values for each compound.

Functional Activity: β-Arrestin Recruitment Assay

GPR109A can also signal through a G-protein-independent pathway involving β-arrestin.[1] Assessing this pathway provides a more complete picture of the agonist's signaling bias.

Experimental Protocol: β-Arrestin Recruitment Assay

Materials:

  • U2OS cells co-expressing GPR109A-Tango and a β-arrestin-TEV protease fusion protein

  • Luciferase reporter gene assay system

  • Compound X, Niacin, Acifran

Procedure:

  • Plate the engineered U2OS cells in a multi-well plate and incubate overnight.

  • Treat the cells with varying concentrations of the test compounds.

  • Incubate for a sufficient period to allow for receptor activation, β-arrestin recruitment, and subsequent reporter gene expression (e.g., 18-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Construct dose-response curves and determine the EC₅₀ for β-arrestin recruitment for each agonist.

Data Presentation and Interpretation

For a clear and objective comparison, the experimental data should be summarized in a structured table.

Parameter Compound X (Hypothetical) Niacin Acifran Reference
GPR109A Binding Affinity (Ki, nM) To be determinedReported valuesReported values[4]
cAMP Inhibition (EC₅₀, nM) To be determinedReported valuesReported values[2]
β-Arrestin Recruitment (EC₅₀, nM) To be determinedReported valuesReported values[1]

The interpretation of this data will reveal the relative potency and efficacy of Compound X compared to the reference agonists. A signaling bias can be determined by comparing the relative potencies for Gαi and β-arrestin pathways.

Visualizing the Experimental Workflow and Signaling Pathway

To enhance clarity and understanding, diagrams of the key signaling pathway and experimental workflows are provided below.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits ATP ATP PKA PKA cAMP->PKA Activates Downstream Signaling Downstream Signaling beta_arrestin->Downstream Signaling Initiates Agonist Agonist (e.g., Compound X) Agonist->GPR109A Binds

Caption: GPR109A signaling pathways.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Compound X Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC, IR) Purification->Characterization Binding Binding Assay (Ki determination) Characterization->Binding cAMP_assay cAMP Assay (EC50 determination) Characterization->cAMP_assay beta_arrestin_assay β-Arrestin Assay (EC50 determination) Characterization->beta_arrestin_assay Data_Analysis Data Analysis (Dose-Response Curves) Binding->Data_Analysis cAMP_assay->Data_Analysis beta_arrestin_assay->Data_Analysis Comparison Comparison with Niacin and Acifran Data_Analysis->Comparison

Caption: Experimental workflow for GPR109A agonist characterization.

Conclusion and Future Directions

This guide provides a foundational framework for the reproducible investigation of 2-(4-tert-butylphenoxy)isonicotinic acid (Compound X) as a GPR109A agonist. By adhering to these detailed protocols for synthesis, characterization, and in vitro evaluation, and by performing direct comparisons with established agonists, researchers can generate high-quality, reliable data.

Future studies should extend this work to in vivo models to assess the pharmacokinetic and pharmacodynamic properties of Compound X, as well as its efficacy in relevant disease models, such as those for dyslipidemia or inflammation. The principles of rigorous methodology and transparent data reporting outlined here will remain critical for the continued advancement of GPR109A-targeted therapeutics.

References

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Royal Society of Chemistry. Available at: [Link]

  • Isonicotinic Acid | C6H5NO2. PubChem. Available at: [Link]

  • Butyl isonicotinate | C10H13NO2. PubChem. Available at: [Link]

  • 2-(4-tert-butylphenyl)-6-(3,4-dichlorophenyl)pyridine-4-carboxylic acid | C22H19Cl2NO2. PubChem. Available at: [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Journal of Biomedical Science. Available at: [Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. MDPI. Available at: [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. RSC Medicinal Chemistry. Available at: [Link]

  • Process for preparing isonicotinic acid. Google Patents.
  • Isoniazid | C6H7N3O. PubChem. Available at: [Link]

  • Synthesis and characterization of organotion (IV)-2-tert-butyl phenoxides. ResearchGate. Available at: [Link]

  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. Available at: [Link]

  • GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

  • tert-Butyl isonicotinate | C10H13NO2. PubChem. Available at: [Link]

  • GPR109A activation and aging liver. Oncotarget. Available at: [Link]

Sources

Independent Verification of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

To the researchers, scientists, and pioneers in drug development, this guide serves as an in-depth technical exploration into the potential of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid. As of the latest literature review, this specific molecule, identified by CAS number 1098377-38-8, remains a novel entity with no publicly available experimental data on its biological activity. This guide, therefore, embarks on an independent verification initiative, drawing upon established principles of medicinal chemistry and the well-documented activities of its parent scaffold, isonicotinic acid, and related 2-phenoxy nicotinic acid derivatives. Our objective is to provide a robust framework for its evaluation, comparing its predicted potential against known alternatives and offering detailed protocols for its empirical validation.

Introduction to the Isonicotinic Acid Scaffold: A Foundation of Therapeutic Potential

Isonicotinic acid, a pyridine-4-carboxylic acid, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The versatility of the isonicotinic acid scaffold lies in the tunability of its physicochemical properties through substitution on the pyridine ring, which can significantly influence its pharmacological profile.

The subject of this guide, 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid, is a structurally intriguing derivative. The presence of a phenoxy linkage at the 2-position, substituted with bulky tert-butyl and electron-donating methyl groups, suggests a potential for high lipophilicity and specific steric interactions with biological targets. This unique substitution pattern warrants a thorough investigation into its therapeutic potential, particularly in the realm of anti-inflammatory and enzyme-inhibitory applications.

Postulated Mechanism of Action: Targeting Inflammatory Pathways

Based on the known biological activities of 2-phenoxy nicotinic acid and other isonicotinic acid derivatives, we postulate that 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid is likely to exhibit anti-inflammatory properties. A plausible mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or the modulation of reactive oxygen species (ROS) production.[3]

A series of 2-phenoxynicotinic acid hydrazides have been synthesized and shown to possess analgesic and anti-inflammatory activities, with some exhibiting moderate to good COX-1 inhibition.[4] Furthermore, various isonicotinic acid derivatives have been identified as potent inhibitors of ROS production, a key factor in the progression of inflammatory disorders.[3][5]

The proposed signaling pathway below illustrates the potential points of intervention for an isonicotinic acid derivative in the inflammatory response.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Physiological Effect cluster_3 Potential Intervention Stimulus e.g., Pathogen, Injury PLA2 Phospholipase A2 Stimulus->PLA2 ROS Reactive Oxygen Species (ROS) Stimulus->ROS ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation ROS->Inflammation TargetCompound 2-(4-Tert-butyl-2-methylphenoxy) isonicotinic acid TargetCompound->COX Inhibition TargetCompound->ROS Inhibition

Caption: Postulated anti-inflammatory mechanism of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid.

Comparative Analysis with Alternative Compounds

To contextualize the potential efficacy of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid, it is essential to compare it with existing compounds that share structural similarities or target similar biological pathways. The following table summarizes the reported activities of several isonicotinic acid derivatives and a standard non-steroidal anti-inflammatory drug (NSAID).

Compound/DerivativeBiological ActivityKey Performance MetricReference
Isonicotinate Derivative 5 Anti-inflammatory (ROS Inhibition)IC50: 1.42 ± 0.1 µg/mL[5]
Ibuprofen Anti-inflammatory (COX Inhibitor)IC50: 11.2 ± 1.9 µg/mL (ROS Assay)[5]
Isonicotinic acid-N'-octadecanoyl hydrazide (12) AntimycobacterialMore active than Isoniazid[6]
(E)-N'-(substituted-benzylidene)isonicotinohydrazide (2q) AntitubercularMIC: 0.00023 mM[7]
Nicotinic Acid Acylhydrazone (13) Antibacterial (vs. S. aureus MRSA)MIC: 7.81 µg/mL[8]

This table highlights the significant potency that can be achieved through modification of the isonicotinic acid scaffold. The lipophilic nature of the 4-tert-butyl-2-methylphenoxy group in our target compound may enhance cell permeability and target engagement, potentially leading to high potency.

Experimental Verification Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition)

To empirically validate the postulated anti-inflammatory activity of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid, the following detailed protocol for an in vitro reactive oxygen species (ROS) inhibition assay is provided. This assay is based on the method described by Yaqoob et al. (2021).[5]

Objective

To determine the 50% inhibitory concentration (IC50) of 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid on luminol-enhanced chemiluminescence induced by zymosan-activated human whole blood phagocytes.

Materials and Reagents
  • 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid (Test Compound)

  • Ibuprofen (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Luminol (3-aminophthalhydrazide)

  • Zymosan A from Saccharomyces cerevisiae

  • Freshly collected human whole blood (from a healthy volunteer)

  • 96-well white microplate

  • Luminometer

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of Test Compound and Ibuprofen in DMSO B Prepare working solutions by diluting stocks in HBSS A->B C Prepare Luminol and Zymosan A solutions in HBSS D Collect and dilute human whole blood (1:50) in HBSS E Add diluted whole blood to 96-well plate F Add working solutions of Test Compound, Ibuprofen, or HBSS (control) E->F G Incubate at 37°C for 15 minutes F->G H Add Luminol solution G->H I Add Zymosan A solution to initiate ROS production H->I J Immediately measure chemiluminescence in a luminometer I->J K Record chemiluminescence readings over 50 minutes L Calculate the percentage of ROS inhibition for each concentration K->L M Plot inhibition percentage against concentration and determine IC50 value L->M

Caption: Workflow for the in vitro ROS inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound and ibuprofen in DMSO.

    • Prepare serial dilutions of the stock solutions in HBSS to achieve final assay concentrations (e.g., 0.1, 1, 10, 25, 50 µg/mL).

    • Prepare a 0.7 mM luminol solution in HBSS.

    • Prepare a 20 mg/mL stock of Zymosan A in HBSS, sonicate, and then dilute to 2 mg/mL in HBSS.

  • Assay Setup:

    • To each well of a 96-well white microplate, add 25 µL of diluted human whole blood.

    • Add 25 µL of the respective concentrations of the test compound, ibuprofen, or HBSS (for the negative control).

    • Incubate the plate at 37°C for 15 minutes in the luminometer's thermostat.

  • Measurement:

    • After incubation, add 25 µL of the luminol solution to each well.

    • To initiate the reaction, add 25 µL of the Zymosan A solution to each well.

    • Immediately begin measuring the chemiluminescence every minute for a total of 50 minutes.

  • Data Analysis:

    • The percentage of ROS inhibition is calculated using the following formula: % Inhibition = 100 - [(Test Sample Reading / Control Reading) * 100]

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Conclusion and Future Directions

While direct experimental data for 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid is currently unavailable, this guide provides a comprehensive framework for its independent verification. Based on the well-established therapeutic potential of the isonicotinic acid scaffold and related 2-phenoxy derivatives, it is plausible that this novel compound possesses significant anti-inflammatory and potentially other biological activities. The bulky and lipophilic substituents on the phenoxy ring may confer unique properties, such as enhanced potency and selectivity.

The provided experimental protocol offers a robust starting point for the empirical evaluation of this compound. Further investigations should also include cytotoxicity assays to determine its therapeutic index and in vivo studies to assess its efficacy and pharmacokinetic profile. The exploration of novel isonicotinic acid derivatives like 2-(4-tert-butyl-2-methylphenoxy)isonicotinic acid is a promising avenue for the discovery of new therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & Al-Deeb, O. A. (2014). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5031-5036. [Link]

  • Baruah, L., Das, A., & Konwar, D. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 121. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2018). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 15(11), 1184-1191. [Link]

  • Zafar, H., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 11, e15370. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 1154, 1-4. [Link]

  • Yaqoob, S., et al. (2021). Design rationale of isonicotinates. ResearchGate. [Link]

  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]

  • Bielenin, A., et al. (2021). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Molecules, 26(16), 4991. [Link]

  • Głowacka, E., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3299. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 94, 103433. [Link]

  • Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 847-860. [Link]

  • Singh, G., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1567-1605. [Link]

  • Sreekanth, T., & Sathyanarayana, D. N. (2002). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Journal of Chemistry, 41A, 2244-2248. [Link]

  • Charoenphun, P., et al. (2023). Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin: Influence of Ferulic Acid and Nicotinamide as Coformers. ACS Omega. [Link]

  • PubChem. (n.d.). 2-(4-tert-Butyl-phenyl)-6-(3,4-dichloro-phenyl)-isonicotinic acid. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. [Link]

  • PubChem. (n.d.). Isonicotinic acid {2-(4-chloro-phenoxy)-1-[(pyridin-4-ylmethylene)-amino]-ethylidene}-hydrazide. [Link]

  • LookChem. (n.d.). 2-(4-tert-Butyl-2-methylphenoxy)isonicotinic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.